BIX-01338 hydrate
Beschreibung
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Eigenschaften
IUPAC Name |
1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24F3N3O6.H2O/c1-43-24-13-6-21(7-14-24)30(42)44-25-11-2-19(3-12-25)16-17-38-27-15-8-22(29(40)41)18-26(27)36-31(38)37-28(39)20-4-9-23(10-5-20)32(33,34)35;/h2-15,18H,16-17H2,1H3,(H,40,41)(H,36,37,39);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTPCGBKXOESTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCN3C4=C(C=C(C=C4)C(=O)O)N=C3NC(=O)C5=CC=C(C=C5)C(F)(F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26F3N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BIX-01294, a G9a Histone Methyltransferase Inhibitor
Introduction
This technical guide provides a comprehensive overview of the mechanism of action of BIX-01294, a key small molecule inhibitor of histone methyltransferases. It is important to note a common point of confusion: while structurally similar, the compound BIX-01338 has been reported to be largely inactive in cellular assays, neither modulating histone H3K9 methylation nor inhibiting cancer cell growth.[1] The significant body of research detailing a robust mechanism of action is associated with BIX-01294 . This document will focus on the well-documented activities of BIX-01294, detailing its molecular targets, downstream cellular effects, and the experimental protocols used to elucidate these functions. This guide is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics, cell biology, and oncology.
Core Mechanism of Action: Inhibition of G9a/EHMT2
BIX-01294 is a selective inhibitor of the euchromatic histone-lysine N-methyltransferase 2 (EHMT2), commonly known as G9a.[2][3][4] G9a is a crucial enzyme responsible for the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2).[3][5][6] These methylation marks are key components of the histone code, generally associated with transcriptional repression and the formation of heterochromatin.[7][8]
BIX-01294 functions by binding to the active site of G9a, preventing it from methylating its histone substrates.[3] This leads to a global reduction in the levels of H3K9me2.[5][9][10][11] By inhibiting this repressive epigenetic mark, BIX-01294 can induce significant changes in chromatin structure, leading to the reactivation of silenced genes and profound effects on various cellular processes.[7][9][12] While highly selective for G9a, BIX-01294 also exhibits weak inhibitory activity against G9a-like protein (GLP).[10][13]
References
- 1. A Small-Molecule Probe of the Histone Methyltransferase G9a Induces Cellular Senescence in Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIX-01294 induces autophagy-associated cell death via EHMT2/G9a dysfunction and intracellular reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. BIX01294, an inhibitor of histone methyltransferase, induces autophagy-dependent differentiation of glioma stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of BIX-01294 on proliferation, apoptosis and histone methylation of acute T lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BIX01294, an inhibitor of histone methyltransferase, induces autophagy-dependent differentiation of glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
BIX-01338 Hydrate as a G9a Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G9a, also known as Euchromatic Histone Methyltransferase 2 (EHMT2), is a key enzyme responsible for the dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me2). This epigenetic modification is a hallmark of transcriptionally silenced chromatin and plays a crucial role in regulating gene expression. The dysregulation of G9a activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of BIX-01338 hydrate (B1144303), a small molecule inhibitor of G9a, for researchers and professionals in drug development.
BIX-01338 Hydrate: An Overview
This compound is a small molecule identified in a high-throughput screen as an inhibitor of the histone methyltransferase G9a.[1] It acts as a cofactor S-adenosylmethionine (SAM)-competitive inhibitor.[1][2] While discovered in the same screen as the more widely studied G9a inhibitor, BIX-01294, BIX-01338 has been reported to not modulate cellular H3K9 methylation status or inhibit cancer cell growth, suggesting it may have poor cell permeability or other properties that limit its cellular activity.[1]
Quantitative Data: Inhibitory Activity of G9a Inhibitors
| Compound Name | Target(s) | IC50 | Mechanism of Action | Reference(s) |
| BIX-01294 | G9a, GLP | 1.9 µM (G9a), 0.7 µM (GLP) | Substrate-competitive | [3] |
| UNC0638 | G9a, GLP | <15 nM (G9a), 19 nM (GLP) | Substrate-competitive | [4] |
| A-366 | G9a, GLP | 3.3 nM (G9a), 38 nM (GLP) | Peptide-competitive | [5] |
| BIX-01338 | G9a | Not reported | SAM-competitive | [1][2] |
Signaling Pathways Modulated by G9a Inhibition
Inhibition of G9a has been shown to impact several critical signaling pathways implicated in cancer and other diseases.
G9a and the Wnt Signaling Pathway
G9a inhibition can lead to the reactivation of silenced tumor suppressor genes involved in the Wnt signaling pathway. This can result in decreased proliferation and survival of cancer cells.
G9a and the Hippo Signaling Pathway
G9a has been shown to regulate the Hippo pathway, a critical regulator of organ size and a tumor suppressor pathway. G9a-mediated silencing of components of the Hippo pathway can lead to uncontrolled cell growth.
Experimental Protocols
In Vitro G9a Histone Methyltransferase (HMT) Assay (Chemiluminescent)
This protocol is adapted from commercially available G9a assay kits and provides a framework for measuring the in vitro activity of G9a and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant G9a enzyme
-
Histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound or other inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.8, 10 mM NaCl, 10 mM DTT)
-
Antibody against di-methylated H3K9
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
Chemiluminescent HRP substrate
-
White 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Reaction Setup: To each well of a 96-well plate, add the G9a enzyme, histone H3 peptide substrate, and the test compound (this compound).
-
Initiation of Reaction: Add SAM to each well to initiate the methylation reaction. Incubate at room temperature for 1-2 hours.
-
Detection: a. Add the primary antibody against H3K9me2 and incubate for 1 hour. b. Wash the wells with a suitable wash buffer (e.g., PBS with 0.05% Tween-20). c. Add the HRP-conjugated secondary antibody and incubate for 30 minutes. d. Wash the wells again. e. Add the chemiluminescent HRP substrate and immediately measure the luminescence using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of H3K9me2 produced. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of Cellular H3K9me2 Levels
This protocol allows for the assessment of the cellular activity of G9a inhibitors by measuring the levels of H3K9me2 in treated cells.
Materials:
-
Cell line of interest
-
This compound or other inhibitors
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired time (e.g., 24-72 hours).
-
Protein Extraction: Harvest the cells, wash with PBS, and lyse with cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. b. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading. Quantify the band intensities to determine the relative change in H3K9me2 levels.
Conclusion
This compound is a valuable tool for studying the biochemical activity of the G9a histone methyltransferase. As a SAM-competitive inhibitor, it offers a different mechanism of action compared to the more commonly studied substrate-competitive inhibitors like BIX-01294. While its cellular activity appears to be limited, further investigation into its properties and potential for chemical modification could yield more potent and cell-permeable derivatives. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the role of G9a in health and disease and to advance the development of novel epigenetic therapies.
References
- 1. A Small-Molecule Probe of the Histone Methyltransferase G9a Induces Cellular Senescence in Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stemcell.com [stemcell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
BIX-01338 Hydrate: A Technical Guide for Histone Methyltransferase Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BIX-01338 hydrate (B1144303) and its application in histone methyltransferase research. The focus of this guide is to furnish researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and conceptual frameworks to effectively utilize this small molecule inhibitor in their studies.
Introduction to BIX-01338 Hydrate and its Targets: G9a and GLP
This compound is a valuable chemical probe for studying the roles of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). G9a and GLP are key enzymes responsible for the mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[1] These enzymes often form a heterodimeric complex to carry out their function in vivo.[1] Dysregulation of G9a and GLP has been implicated in various diseases, particularly cancer, making them attractive targets for therapeutic intervention.[2][3]
Note on Nomenclature: While the query specified "this compound," the vast majority of scientific literature refers to a closely related and likely identical compound, BIX-01294 , often supplied as a trihydrochloride hydrate. The data and protocols presented herein are based on the extensive research conducted on BIX-01294.
Quantitative Data: Inhibitory Potency
The inhibitory activity of BIX-01294 against G9a and GLP has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| BIX-01294 | G9a | 1.7 - 2.7 | Cell-free/Biochemical | [4][5] |
| BIX-01294 | GLP | 0.7 - 0.9 | Cell-free/Biochemical | [4][6] |
| BIX-01294 | G9a (mouse) | 2.5 | Cell-free | [2] |
| BIX-01294 | G9a (H3 peptide substrate) | 2.2 | Radiometric | [7] |
| BIX-01294 | G9a (monomethylated H3 peptide substrate) | 1.3 | Radiometric | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of BIX-01294 to study histone methyltransferase activity.
In Vitro Histone Methyltransferase (HMT) Assay
This protocol is designed to measure the enzymatic activity of G9a or GLP in the presence of BIX-01294. A radiometric assay using a tritiated methyl donor (S-adenosyl-L-[methyl-³H]-methionine) is a common and sensitive method.[8][9]
Materials:
-
Recombinant G9a or GLP enzyme
-
Histone H3 peptide (e.g., residues 1-21) or full-length histone H3 as substrate
-
BIX-01294 (dissolved in DMSO)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail and scintillation counter
-
Phosphocellulose filter paper
-
Wash Buffer (e.g., 50 mM sodium carbonate, pH 8.5)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant G9a or GLP enzyme, and the histone substrate.
-
Add varying concentrations of BIX-01294 (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper multiple times with the wash buffer to remove unincorporated [³H]-SAM.
-
Air-dry the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each BIX-01294 concentration and determine the IC50 value.
Cellular Assay for H3K9 Dimethylation (H3K9me2) Inhibition
This protocol assesses the ability of BIX-01294 to inhibit G9a/GLP activity within a cellular context by measuring the levels of H3K9me2. Western blotting is a standard method for this analysis.
Materials:
-
Cell line of interest (e.g., a cancer cell line with known G9a/GLP expression)
-
Cell culture medium and supplements
-
BIX-01294 (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of BIX-01294 concentrations (and a DMSO control) for a specific duration (e.g., 24-48 hours).
-
Harvest the cells and lyse them using the cell lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to confirm equal loading.
-
Quantify the band intensities to determine the reduction in H3K9me2 levels relative to the total H3.
Signaling Pathways and Experimental Workflows
The inhibition of G9a and GLP by this compound can impact various cellular signaling pathways, primarily through the reactivation of silenced genes.
G9a/GLP-Mediated Gene Silencing and its Reversal
G9a and GLP play a crucial role in silencing tumor suppressor genes in various cancers.[10] Inhibition of these enzymes can lead to the re-expression of these genes and subsequent anti-cancer effects.
Caption: G9a/GLP-mediated gene silencing and its reversal by this compound.
Experimental Workflow for Screening G9a/GLP Inhibitors
A typical workflow for identifying and characterizing inhibitors of G9a/GLP involves a multi-step process, starting from a high-throughput screen and moving towards more detailed cellular and in vivo validation.
References
- 1. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. BIX 01294 | GLP histone lysine methyltransferase Inhibitor | Hello Bio [hellobio.com]
- 7. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro histone methyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Epigenetic Landscape: A Technical Guide to BIX-01338 Hydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core epigenetic effects of BIX-01338 hydrate (B1144303), a potent small molecule inhibitor of histone methyltransferases. This document provides a comprehensive overview of its mechanism of action, its impact on critical cellular signaling pathways, and detailed experimental protocols for its investigation. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.
Core Mechanism of Action: Inhibition of G9a and GLP
BIX-01338 hydrate and its well-studied analog, BIX-01294, are reversible and highly selective inhibitors of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP). These enzymes are responsible for the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[1][2] By competitively binding to the substrate-binding site of G9a and GLP, this compound prevents the methylation of H3K9, leading to a global reduction in H3K9me2 levels.[1][3][4] This alteration in the histone code can lead to the reactivation of silenced genes and trigger significant downstream cellular events.
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative data regarding the activity and cellular effects of this compound and its analog BIX-01294.
Table 1: Inhibitory Activity of BIX-01294
| Target Enzyme | IC50 Value | Reference |
| G9a | 1.7 µM - 2.7 µM | [1][5] |
| GLP | 0.7 µM - 38 µM | [1][2][5] |
Table 2: BIX-01294 Induced Apoptosis in U251 Glioma Cells
| BIX-01294 Concentration (µmol/l) | Apoptosis Rate (%) | Reference |
| 1 | 3.67 ± 1.42 | [6] |
| 2 | 16.42 ± 5.18 | [6] |
| 4 | 35.18 ± 3.26 | [6] |
| 8 | 57.52 ± 4.37 | [6] |
Table 3: BIX-01294 Induced Apoptosis in A549 Lung Adenocarcinoma Cells
| Treatment | Apoptotic Rate (%) | Reference |
| Control | 7.2 ± 3.6 | [7] |
| BIX-01294 (10 µmol/L) for 24 hours | 47.6 ± 8.4 | [7] |
Table 4: Effect of BIX-01294 on H3K9me2 Levels
| Cell Type | BIX-01294 Concentration | Reduction in H3K9me2 | Reference | |---|---|---| | Mouse Embryonic Fibroblasts (MEFs) | 1.3 µM | Marked reduction |[8] | | Mouse ES Cells | 4.1 µM (2 days) | Pronounced reduction |[4] | | Human PBMCs (Normal Controls) | 5 µM - 10 µM (24 hours) | Significant decrease |[9] | | Human PBMCs (Schizophrenia Patients) | 5 µM - 10 µM (24 hours) | Significant decrease |[9] | | Mouse Cortex | 0.5 mg/kg - 1 mg/kg (i.p. for 1 week) | Significant decrease |[9] |
Signaling Pathways Modulated by this compound
Inhibition of G9a/GLP by this compound triggers two major downstream signaling pathways: apoptosis and autophagy.
Apoptosis Induction Pathway
This compound promotes apoptosis through the intrinsic mitochondrial pathway. By inhibiting G9a, it leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[6][10][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in programmed cell death.[6][10]
Autophagy Induction Pathway
This compound is also a potent inducer of autophagy, a cellular process of self-degradation of cellular components.[12][13][14] The inhibition of G9a/GLP leads to the accumulation of reactive oxygen species (ROS).[12][13] This increase in ROS triggers the autophagic process, characterized by the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[12][13][15] This process ultimately leads to autophagy-associated cell death.[13][14]
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the epigenetic effects of this compound.
Western Blot Analysis for Histone Methylation and Apoptosis Markers
This protocol is for the detection of changes in H3K9me2, Bax, and Bcl-2 protein levels following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K9me2, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system. Quantify band intensities relative to a loading control like β-actin.
Chromatin Immunoprecipitation (ChIP) Assay for H3K9me2
This protocol is for assessing the levels of H3K9me2 at specific gene promoters following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonication equipment
-
Anti-H3K9me2 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for target gene promoters
-
qPCR master mix and instrument
Procedure:
-
Cross-linking: Treat cells with this compound, then cross-link proteins to DNA with formaldehyde. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K9me2 antibody or an IgG control overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR Analysis: Quantify the amount of immunoprecipitated DNA using qPCR with primers specific for target gene promoters.
MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound on a cell population.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[16][17][18]
-
Compound Treatment: After allowing the cells to adhere, treat them with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Conclusion
This compound is a valuable research tool for investigating the epigenetic regulation of gene expression. Its specific inhibition of G9a and GLP provides a powerful means to study the roles of H3K9 methylation in cellular processes such as apoptosis and autophagy. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting these key epigenetic modifiers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Inhibition of G9a attenuates cell proliferation via the mitochondrial apoptosis pathway in lung adenocarcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of G9a inhibitor BIX‑01294 acting on U251 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of BIX-01294 on proliferation, apoptosis and histone methylation of acute T lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. BIX-01294 induces autophagy-associated cell death via EHMT2/G9a dysfunction and intracellular reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BIX01294, an inhibitor of histone methyltransferase, induces autophagy-dependent differentiation of glioma stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. texaschildrens.org [texaschildrens.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
BIX-01338 Hydrate: A Technical Guide to its Role in Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of BIX-01338 hydrate (B1144303) in gene silencing. BIX-01338 is a potent inhibitor of histone lysine (B10760008) methyltransferases, with a particular affinity for G9a (also known as Euchromatic Histone Methyltransferase 2, EHMT2). Its ability to modulate histone methylation makes it a valuable tool for studying epigenetic regulation and a potential candidate for therapeutic development. This document provides a comprehensive overview of its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways.
Core Mechanism of Action: Inhibition of G9a and Reduction of H3K9 Dimethylation
BIX-01338 hydrate functions primarily by inhibiting the enzymatic activity of G9a. G9a is a key enzyme responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a hallmark of transcriptionally silenced chromatin, also known as heterochromatin. By inhibiting G9a, BIX-01338 leads to a reduction in global H3K9me2 levels. This decrease in the repressive histone mark can lead to a more open chromatin structure (euchromatin), making gene promoters more accessible to transcription factors and ultimately leading to the reactivation of silenced genes.
The G9a enzyme often forms a heterodimeric complex with G9a-like protein (GLP), which is also involved in H3K9 methylation. This complex is crucial for the silencing of certain genes.[1][2][3][4][5]
Quantitative Data
The following table summarizes the available quantitative data for this compound and the related G9a inhibitor, BIX-01294.
| Compound | Target | IC50 | Notes | Reference |
| BIX-01338 | G9a | 4.7 µM | A potent inhibitor of the G9a histone methyltransferase. | [6] |
| BIX-01294 | G9a | 1.7 - 1.9 µM | A well-characterized G9a inhibitor, often used in studies of H3K9 methylation. | |
| BIX-01294 | GLP | 0.7 - 38 µM | Shows inhibitory activity against the G9a-like protein. |
Studies using the related compound BIX-01294 have demonstrated a significant reduction in global H3K9me2 levels in various cell types. For instance, treatment of mouse embryonic fibroblasts with 1.3 µM BIX-01294 resulted in a marked decrease in H3K9me2.[7][8] Furthermore, treatment of human peripheral blood mononuclear cells with BIX-01294 led to a significant decrease in H3K9me2 levels and a corresponding increase in the mRNA levels of certain genes.[9]
Signaling and Logical Relationship Diagrams
The following diagrams illustrate the key pathways and logical relationships involved in BIX-01338-mediated gene silencing.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on gene silencing. These protocols are based on standard procedures and should be optimized for specific cell lines and experimental conditions.
In Vitro Histone Methyltransferase (HMT) Assay
This assay is used to determine the inhibitory activity of BIX-01338 against G9a or other histone methyltransferases.
Materials:
-
Recombinant G9a enzyme
-
Histone H3 substrate (full-length or peptide)
-
S-adenosyl-L-[methyl-3H]-methionine (SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant G9a enzyme, and histone H3 substrate.
-
Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the reaction by adding radiolabeled SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Spot the reaction mixture onto filter paper and wash with 10% TCA to remove unincorporated SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each BIX-01338 concentration and determine the IC50 value.
Western Blot for H3K9me2 Levels
This protocol is for assessing the global changes in H3K9me2 levels in cells treated with BIX-01338.[10][11]
Materials:
-
Cells treated with BIX-01338 (and untreated controls)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against H3K9me2
-
Primary antibody against total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of BIX-01338 for a specified time (e.g., 24-48 hours).
-
Harvest cells and lyse them in lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%) suitable for resolving low molecular weight histone proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K9me2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.
-
Quantify the band intensities to determine the relative change in H3K9me2 levels.
Chromatin Immunoprecipitation (ChIP)
This protocol is used to determine the occupancy of H3K9me2 at specific gene promoters in cells treated with BIX-01338.[12][13][14]
Materials:
-
Cells treated with BIX-01338 (and untreated controls)
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis and sonication buffers
-
Antibody against H3K9me2
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting specific gene promoters
Procedure:
-
Treat cells with BIX-01338 as described for the Western blot.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Harvest and lyse the cells.
-
Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an antibody against H3K9me2 overnight at 4°C. An IgG control should be included.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
Quantify the enrichment of specific gene promoters in the immunoprecipitated DNA using qPCR.
Reverse Transcription Quantitative PCR (RT-qPCR)
This protocol is for measuring changes in the expression of specific genes in response to BIX-01338 treatment.[15][16][17][18][19]
Materials:
-
Cells treated with BIX-01338 (and untreated controls)
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
SYBR Green or TaqMan master mix for qPCR
-
Primers for target genes and a reference gene (e.g., GAPDH, Actin)
Procedure:
-
Treat cells with BIX-01338 as described previously.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for the target genes of interest and a stable reference gene.
-
Analyze the qPCR data using the ΔΔCt method to calculate the fold change in gene expression in BIX-01338-treated cells relative to untreated controls.
Conclusion
This compound is a valuable chemical probe for investigating the role of G9a and H3K9me2 in gene silencing. Its ability to reactivate silenced genes by inhibiting this key epigenetic modification pathway provides a powerful tool for researchers in epigenetics, cancer biology, and drug discovery. The protocols and data presented in this guide offer a solid foundation for designing and executing experiments to further elucidate the biological functions of G9a and the therapeutic potential of its inhibitors. Further research to define the complete selectivity profile of BIX-01338 and to gather more extensive quantitative data on its effects on specific gene targets will be crucial for its advancement as a therapeutic agent.
References
- 1. The histone H3 lysine 9 methyltransferases G9a and GLP regulate polycomb repressive complex 2-mediated gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription | The EMBO Journal [link.springer.com]
- 3. lesentreprisescontrelecancer.fr [lesentreprisescontrelecancer.fr]
- 4. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BIX01338 | Histone Methyltransferase | CAS 1228184-65-3 | this compound | Histone Methyltransferase 抑制剂 | 美国InvivoChem [invivochem.cn]
- 7. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protocol for in vivo chromatin immunoprecipitation on purified chromatin isolated from mouse liver nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
BIX-01338 Hydrate: A Technical Guide to its Role in Modulating H3K9 Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone methylation is a critical epigenetic modification influencing chromatin structure and gene expression, with dysregulation often implicated in various diseases, including cancer. Histone H3 lysine (B10760008) 9 (H3K9) methylation, in particular, is a key repressive mark. BIX-01338 hydrate (B1144303), a selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP), has emerged as a valuable chemical probe for studying the dynamics of H3K9 methylation. This technical guide provides an in-depth overview of BIX-01338 hydrate, its mechanism of action, its impact on H3K9 methylation states, and detailed experimental protocols for its application in research settings.
Introduction to this compound
BIX-01338, frequently referred to in scientific literature as BIX-01294, is a small molecule inhibitor that specifically targets the histone methyltransferases G9a (also known as EHMT2) and GLP (also known as EHMT1). It is commercially available as a trihydrochloride hydrate. G9a and GLP are the primary enzymes responsible for mono- and di-methylation of H3K9 (H3K9me1 and H3K9me2) in euchromatin. These repressive marks are crucial for maintaining chromatin structure and regulating gene expression. By inhibiting G9a and GLP, BIX-01338 provides a powerful tool to investigate the functional consequences of reduced H3K9 methylation.
Mechanism of Action
BIX-01338 acts as a competitive inhibitor of G9a and GLP at the substrate-binding site. This inhibition leads to a global reduction in the levels of H3K9me1 and, more significantly, H3K9me2.[1][2] Notably, BIX-01338 does not significantly affect the levels of H3K9 trimethylation (H3K9me3), which is primarily catalyzed by other histone methyltransferases such as SUV39H1.[1]
The inhibition of G9a/GLP by BIX-01338 has been shown to reactivate the expression of silenced genes and has demonstrated effects on cell proliferation, apoptosis, and differentiation in various cell types, including cancer cells.[1][2]
Quantitative Data on this compound
The inhibitory activity of BIX-01338 (BIX-01294) against G9a and GLP has been quantified in multiple studies. The following tables summarize the key in vitro and in-cell efficacy data.
| Target | IC50 (in vitro assay) | Reference |
| G9a | 1.9 µM | [3] |
| GLP | 0.7 µM | [3] |
| Cell Line | Effect on H3K9 Methylation | Effective Concentration | Reference |
| U251 Glioma Cells | Downregulation of H3K9me1 and H3K9me2 | 1, 2, 4, 8 µmol/l | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | Marked reduction in global H3K9me2 levels | 1.3 μM | [4] |
| Wild-type Mouse ES Cells | Pronounced reduction in H3K9me2, small decrease in H3K9me1 and H3K9me3 | 4.1 mM (Note: This concentration seems unusually high and may be a typographical error in the source) | [5] |
Experimental Protocols
Cell Culture and Treatment with this compound
A typical experimental workflow for studying the effects of BIX-01338 on H3K9 methylation involves cell culture, treatment with the inhibitor, and subsequent analysis by methods such as Western blotting and Chromatin Immunoprecipitation (ChIP).
Protocol for Cell Treatment:
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere overnight.
-
BIX-01338 Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in fresh culture medium to the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing BIX-01338. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, harvest the cells for downstream analysis.
Western Blotting for H3K9 Methylation
This protocol is adapted from a study on the effect of BIX-01294 on H3K9me2 levels in mouse embryonic fibroblast cells.[6]
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Separate the protein samples on a 15% SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against H3K9me2 (e.g., from Abcam) diluted 1:1000 in blocking buffer overnight at 4°C with gentle agitation.
-
Also, probe a separate membrane or the same stripped membrane with an antibody against total Histone H3 or a loading control like β-actin (typically diluted 1:1000 to 1:5000) to normalize for protein loading.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted 1:2000 in blocking buffer for 1-2 hours at room temperature.[6]
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
-
Quantification:
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the H3K9me2 signal to the total H3 or loading control signal.
-
Chromatin Immunoprecipitation (ChIP)-qPCR for H3K9 Methylation
This protocol provides a general framework for a ChIP-qPCR experiment to assess locus-specific H3K9me2 levels following BIX-01338 treatment, based on a study investigating the effects of BIX-01294.[6]
-
Cell Fixation:
-
Treat cells with 1% formaldehyde (B43269) in culture medium for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the fixation by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclear pellet in a shearing buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an antibody against H3K9me2 (e.g., from Abcam) or a negative control IgG overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
-
-
DNA Purification:
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific to the promoter regions of target genes of interest.
-
Analyze the data using the percent input method or relative to the IgG control.
-
Signaling Pathways and Logical Relationships
The inhibition of G9a and GLP by BIX-01338 leads to a reduction in H3K9me2 levels, which in turn affects various downstream signaling pathways. One notable pathway involves the regulation of autophagy and apoptosis through the mTOR/4EBP1 and c-MYC signaling cascades.[7][8]
Conclusion
This compound is a selective and potent inhibitor of G9a and GLP histone methyltransferases, making it an indispensable tool for epigenetic research. Its ability to specifically reduce H3K9me1 and H3K9me2 levels allows for the detailed investigation of the roles of these modifications in gene regulation, cell fate decisions, and disease pathogenesis. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize BIX-01338 in their studies and contribute to a deeper understanding of the epigenetic landscape.
Safety Information
This compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[9] It is important to handle this compound with appropriate personal protective equipment, including gloves, and eye protection, in a well-ventilated area.[9] For detailed safety information, please refer to the manufacturer's safety data sheet (SDS).[9][10]
References
- 1. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of G9a inhibitor BIX‑01294 acting on U251 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor–mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Unveiling the Molecular Architecture of BIX-01338 Hydrate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and inhibitory activity of BIX-01338 hydrate (B1144303), a significant inhibitor of histone lysine (B10760008) methyltransferases. Designed for researchers, scientists, and professionals in drug development, this document consolidates available data on its chemical characteristics, biological targets, and the experimental methodologies used for its evaluation.
Chemical Structure and Properties
BIX-01338 hydrate is a complex small molecule with the chemical name 1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid hydrate. Its chemical formula is C32H26F3N3O7, and it has a molecular weight of approximately 621.6 g/mol . The "hydrate" designation indicates the presence of one or more water molecules within its crystal structure, although the precise stoichiometry and location of these water molecules are not consistently reported in publicly available data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C32H26F3N3O7 | PubChem |
| Molecular Weight | ~621.6 g/mol | PubChem |
| IUPAC Name | 1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate | PubChem |
| Physical Appearance | Off-white solid | Sigma-Aldrich |
| Solubility | Soluble in DMSO | Sigma-Aldrich |
Synthesis and Characterization
Detailed, publicly accessible protocols for the synthesis of this compound are scarce. The synthesis would likely involve a multi-step process culminating in the formation of the substituted benzimidazole (B57391) core, followed by amide and ester linkages, and finally, hydration.
Characterization of this compound would typically involve a suite of analytical techniques to confirm its identity and purity.
Table 2: Standard Analytical Characterization Methods
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the carbon-hydrogen framework of the molecule. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. |
| Mass Spectrometry (MS) | To confirm the molecular weight and elemental composition. |
Note: Specific, publicly available NMR, HPLC, and mass spectrometry data for this compound is limited. Researchers would need to perform these analyses on their synthesized or procured compound.
Mechanism of Action and Biological Activity
BIX-01338 is a broad-spectrum inhibitor of histone methyltransferases (HMTs), enzymes that play a crucial role in epigenetic regulation. It is known to act as a S-adenosyl-L-methionine (SAM) competitive inhibitor, meaning it competes with the methyl donor SAM for binding to the enzyme's active site. By blocking the transfer of methyl groups to histone proteins, BIX-01338 can alter gene expression patterns.
Table 3: Reported Inhibitory Activity of BIX-01338
| Target Enzyme | IC50 (µM) | Notes |
| PRMT1 | 0.119 | Asymmetric dimethylation of arginine residues. |
| PRMT6 | 0.01 | Asymmetric dimethylation of arginine residues. |
| G9a (EHMT2) | Not specified | Primarily responsible for H3K9me1 and H3K9me2. |
| GLP (EHMT1) | Not specified | Forms a heterodimer with G9a. |
| SET7/9 | Not specified | Monomethylates H3K4 and non-histone proteins. |
| SUV39H1 | Not specified | Key enzyme for H3K9me3 and heterochromatin formation. |
Signaling Pathways
BIX-01338's inhibitory action impacts several key cellular signaling pathways involved in gene regulation.
Experimental Protocols
A generalized protocol for an in vitro histone methyltransferase assay is provided below. This can be adapted to assess the inhibitory activity of compounds like this compound.
In Vitro Histone Methyltransferase (HMT) Activity Assay (Radioactive)
Objective: To determine the inhibitory potential of this compound on a specific histone methyltransferase.
Materials:
-
Recombinant histone methyltransferase (e.g., G9a, PRMT1)
-
Histone substrate (e.g., recombinant Histone H3, or specific peptide)
-
This compound dissolved in DMSO
-
S-[methyl-³H]-Adenosyl-L-methionine (Radioactive SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl2, 4 mM DTT)
-
Scintillation fluid
-
Phosphocellulose filter paper
-
Trichloroacetic acid (TCA)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine the assay buffer, the specific histone substrate, and the recombinant HMT enzyme.
-
Add the desired concentration of this compound or DMSO (for control).
-
Initiate the reaction by adding S-[methyl-³H]-Adenosyl-L-methionine.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper with TCA and then with ethanol to remove unincorporated radioactive SAM.
-
Dry the filter paper and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a valuable tool for studying the roles of various histone methyltransferases in biological processes. Its broad-spectrum inhibitory activity makes it a potent modulator of epigenetic landscapes. Further research is warranted to fully elucidate its synthesis, the precise nature of its hydration, and its specific inhibitory profile against a wider range of HMTs. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers working with this compound.
BIX-01338 Hydrate: A Technical Guide to its Application as a Chemical Probe for G9a/GLP Histone Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of BIX-01338 hydrate (B1144303), a small molecule inhibitor of histone methyltransferases (HMTs), with a particular focus on its utility as a chemical probe for the G9a and G9a-like protein (GLP) complex. While initially identified as a broad-spectrum HMT inhibitor, its activity against the G9a/GLP complex has been a subject of significant research. This document details the mechanism of action of G9a/GLP, the role of BIX-01338 and more advanced probes in its inhibition, quantitative data on inhibitor potency, and detailed experimental protocols for researchers.
Introduction to G9a/GLP and their Role in Epigenetic Regulation
The histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, or EHMT1) are key epigenetic regulators that primarily function as a heterodimeric complex.[1][2] This complex is the major enzyme responsible for mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2) in euchromatic regions of the genome.[1][3] These methylation marks are crucial epigenetic signals for transcriptional repression.
The G9a/GLP-mediated H3K9 methylation serves as a docking site for the recruitment of effector proteins, such as Heterochromatin Protein 1 (HP1), which further promote chromatin compaction and gene silencing.[1] The activity of the G9a/GLP complex is critical for various cellular processes, including development, differentiation, and the maintenance of cellular identity. Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer.[3][4]
BIX-01338 Hydrate and Other Chemical Probes for G9a/GLP
Chemical probes are essential tools for dissecting the biological functions of enzymes like G9a and GLP. Several small molecule inhibitors targeting this complex have been developed, with varying degrees of potency and selectivity.
This compound: This compound is a cell-permeable amino-benzimidazolo derivative that functions as a broad-spectrum inhibitor of histone methyltransferases. It acts in a competitive manner with the cofactor S-adenosyl-L-methionine (SAM). While it inhibits a range of HMTs, including G9a and GLP, its use in cellular assays is often limited by cytotoxicity observed at the effective inhibitory concentrations (around 15 µM).
Advanced G9a/GLP Inhibitors: Research has led to the development of more potent and selective inhibitors, which are now widely used as chemical probes for G9a/GLP. These include:
-
BIX-01294: One of the first potent and selective inhibitors of G9a and GLP.[5][6] It acts as a substrate-competitive inhibitor.
-
UNC0638 and UNC0642: These are highly potent and selective chemical probes for G9a/GLP with excellent cellular activity and a better therapeutic window compared to earlier compounds.[7]
Quantitative Data and Physicochemical Properties
A comparative summary of the inhibitory potency of BIX-01338 and other key G9a/GLP inhibitors is presented below.
| Inhibitor | Target(s) | IC50 (G9a) | IC50 (GLP) | Mechanism of Action | Reference |
| This compound | Broad-spectrum HMTs | Effective conc. ~15 µM | Effective conc. ~15 µM | SAM-competitive | |
| BIX-01294 | G9a/GLP | 2.7 µM | 0.7 µM | Substrate-competitive | [5][8] |
| UNC0638 | G9a/GLP | <15 nM | 19 nM | Not specified | [7] |
| UNC0642 | G9a/GLP | <2.5 nM | <2.5 nM | Not specified | [7] |
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₃₂H₂₄F₃N₃O₆ · xH₂O | |
| Molecular Weight | 603.54 g/mol (anhydrous) | |
| Appearance | Off-white powder | |
| Solubility | Soluble in DMSO |
Signaling Pathway and Experimental Workflows
G9a/GLP Signaling Pathway
The G9a/GLP complex plays a central role in transcriptional repression through the methylation of H3K9. The following diagram illustrates this pathway.
Caption: G9a/GLP-mediated transcriptional repression pathway.
Experimental Workflow: In Vitro Enzymatic Assay
This workflow outlines a typical scintillation proximity assay (SPA) to measure the enzymatic activity of G9a/GLP and the inhibitory effect of compounds like BIX-01338.
Caption: Workflow for G9a/GLP in vitro enzymatic assay.
Experimental Workflow: In-Cell Western Assay
This workflow describes the key steps for an In-Cell Western assay to quantify cellular levels of H3K9me2 upon inhibitor treatment.
Caption: Workflow for In-Cell Western assay of H3K9me2.
Detailed Experimental Protocols
G9a/GLP In Vitro Histone Methyltransferase (HMT) Assay
This protocol is adapted from standard scintillation proximity assays used for HMTs.
Materials:
-
Recombinant G9a or GLP enzyme
-
Histone H3 (1-21) peptide substrate
-
S-Adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound or other inhibitors dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation Proximity Assay (SPA) beads (e.g., streptavidin-coated for biotinylated substrate)
-
96-well microplate
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, G9a/GLP enzyme (at a final concentration in the low nM range), and the histone H3 peptide substrate (at a concentration around its Km value).
-
Add the inhibitor (this compound or other compounds) at various concentrations to the wells of the 96-well plate. Include a DMSO-only control.
-
Initiate the reaction by adding [³H]-SAM to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing non-radioactive SAM).
-
Add a slurry of SPA beads to each well and incubate to allow the biotinylated peptide to bind to the beads.
-
Read the plate on a microplate scintillation counter to measure the amount of [³H] incorporated into the peptide substrate.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In-Cell Western Assay for H3K9me2 Levels
This protocol provides a general framework for assessing the cellular activity of G9a/GLP inhibitors.
Materials:
-
Adherent cells cultured in a 96-well plate
-
This compound or other inhibitors
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in PBS-T)
-
Primary antibody: Rabbit anti-H3K9me2
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., IRDye® 800CW)
-
DNA stain for normalization (e.g., DAPI or DRAQ5™)
-
Phosphate-buffered saline (PBS) and PBS with 0.1% Tween-20 (PBS-T)
-
Infrared imaging system
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor (e.g., this compound) for the desired time (e.g., 24-48 hours). Include a DMSO-only control.
-
Fix the cells by adding the fixation solution for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells with PBS-T.
-
Block non-specific binding by incubating with blocking buffer for 1-2 hours at room temperature.
-
Incubate the cells with the primary anti-H3K9me2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells multiple times with PBS-T.
-
Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Wash the cells multiple times with PBS-T.
-
If using a DNA stain for normalization, add it during the secondary antibody incubation or as a final step according to the manufacturer's instructions.
-
Scan the plate using an infrared imaging system to quantify the fluorescence intensity for H3K9me2 and the normalization stain.
-
Analyze the data by normalizing the H3K9me2 signal to the cell number (DNA stain signal) and determine the cellular EC50 of the inhibitor.
Conclusion
This compound serves as a foundational chemical tool for studying histone methyltransferases. While its broad specificity and cellular toxicity may limit its application as a highly selective probe for G9a/GLP in cellular contexts, it remains a useful compound for in vitro studies and as a starting point for the development of more potent and specific inhibitors. The advent of next-generation probes like UNC0638 and UNC0642 has significantly advanced the ability of researchers to investigate the specific roles of the G9a/GLP complex in health and disease. This guide provides the necessary theoretical background and practical protocols to aid scientists in utilizing these chemical probes to further unravel the complexities of epigenetic regulation.
References
- 1. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Promise for Histone Methyltransferase Inhibitors for Epigenetic Therapy in Clinical Oncology: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BIX 01294 | GLP histone lysine methyltransferase Inhibitor | Hello Bio [hellobio.com]
- 6. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
The Epigenetic Modulator BIX-01338 Hydrate: A Technical Guide to its Foundational Principles
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIX-01338 hydrate (B1144303) is a synthetic, cell-permeable small molecule that has garnered attention in the field of epigenetics for its role as a histone lysine (B10760008) methyltransferase (HMT) inhibitor. As a structural analog of the more extensively characterized BIX-01294, BIX-01338 offers a valuable tool for dissecting the intricate roles of histone methylation in gene regulation and cellular function. This technical guide provides an in-depth overview of the core principles of BIX-01338 hydrate, including its mechanism of action, inhibitory profile, and the experimental methodologies used to characterize its effects.
Core Mechanism of Action: Inhibition of G9a and GLP
BIX-01338 primarily functions as an inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). G9a and GLP are key enzymes responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). This methylation mark is a hallmark of facultative heterochromatin and is predominantly associated with transcriptional repression.
By inhibiting the catalytic activity of the G9a/GLP complex, BIX-01338 leads to a global reduction in the levels of H3K9me2. This decrease in a repressive histone mark can lead to a more open chromatin state, allowing for the transcriptional activation of previously silenced genes. The primary mode of inhibition is competitive with the S-adenosylmethionine (SAM) cofactor, the universal methyl donor for HMTs.
Quantitative Data: Inhibitory Profile
The inhibitory activity of BIX-01338 has been characterized against several histone methyltransferases. While a comprehensive selectivity panel for BIX-01338 is not extensively documented in the literature, its potency against its primary target, G9a, has been established. For comparative purposes, data for the closely related compound BIX-01294 is also presented.
| Compound | Target | IC50 | Notes |
| BIX-01338 | G9a | 4.7 µM[1] | S-adenosylmethionine (SAM) competitive inhibitor. |
| BIX-01294 | G9a | 2.7 µM | Substrate-competitive inhibitor. |
| BIX-01294 | GLP | Weakly inhibits | Primarily affects H3K9me3. |
| BIX-01294 | SUV39H1 | No significant activity | |
| BIX-01294 | PRMT1 | No significant activity |
Note: Comprehensive IC50 data for BIX-01338 against a broader panel of HMTs is limited in publicly available literature. The data for BIX-01294 is provided for context as a closely related analog.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of BIX-01338 and a typical experimental workflow for its characterization.
Caption: Mechanism of BIX-01338 action on the G9a/GLP pathway.
Caption: A typical experimental workflow for characterizing BIX-01338.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the robust evaluation of BIX-01338's effects. The following protocols are based on standard techniques and can be adapted for specific cell types and research questions.
In Vitro Histone Methyltransferase (HMT) Assay
This assay is designed to measure the direct inhibitory effect of BIX-01338 on the enzymatic activity of G9a/GLP.
Materials:
-
Recombinant G9a or G9a/GLP complex
-
Histone H3 substrate (full-length or peptide)
-
S-[methyl-³H]-adenosyl-L-methionine (Radiolabeled SAM)
-
This compound dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail
-
Filter paper (e.g., P81 phosphocellulose)
-
Phosphoric acid wash buffer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone H3 substrate, and recombinant G9a/GLP enzyme in a microtiter plate.
-
Add varying concentrations of BIX-01338 (or DMSO as a vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the methyltransferase reaction by adding S-[methyl-³H]-adenosyl-L-methionine.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto the filter paper.
-
Wash the filter paper multiple times with the phosphoric acid wash buffer to remove unincorporated radiolabeled SAM.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each BIX-01338 concentration and determine the IC50 value.
Western Blot for Global H3K9me2 Levels
This method is used to assess the effect of BIX-01338 on the overall levels of H3K9 dimethylation within cells.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2 and a loading control (e.g., anti-Histone H3 or anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of BIX-01338 (and a DMSO control) for a specified duration (e.g., 24-72 hours).
-
Harvest the cells and lyse them using the cell lysis buffer. Histone extraction protocols (acid extraction) can also be employed for higher purity.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with the loading control antibody to normalize the H3K9me2 signal.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if the reduction in H3K9me2 by BIX-01338 occurs at specific gene promoters, leading to changes in gene expression.
Materials:
-
Cultured cells treated with BIX-01338 or DMSO
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonication equipment
-
Anti-H3K9me2 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Treat cells with BIX-01338 or DMSO.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into smaller fragments (200-1000 bp) by sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin with the anti-H3K9me2 antibody or control IgG overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific gene promoters in the H3K9me2-immunoprecipitated DNA relative to the IgG control and input DNA using qPCR.
Downstream Effects and Gene Regulation
The inhibition of G9a/GLP by BIX-01338 and the subsequent reduction in H3K9me2 can have profound effects on gene expression. Studies with the closely related BIX-01294 have demonstrated the upregulation of various genes, including those involved in development, cell cycle regulation, and cellular stress responses. For instance, treatment of cells with BIX-01294 has been shown to increase the expression of genes such as IL-6, GAD67, NANOG, and KLF4.[2] By reducing the repressive H3K9me2 mark at the promoters of these genes, BIX-01338 can facilitate the binding of transcription factors and the recruitment of the transcriptional machinery, leading to gene activation.
Conclusion
This compound serves as a valuable chemical probe for investigating the epigenetic roles of the G9a/GLP histone methyltransferase complex. Its ability to specifically inhibit H3K9 di-methylation provides a powerful tool to explore the downstream consequences of this key repressive mark on gene expression and cellular phenotype. The experimental protocols outlined in this guide provide a framework for researchers to rigorously characterize the effects of BIX-01338 in their specific systems of interest, contributing to a deeper understanding of the epigenetic regulation of cellular processes and its implications in health and disease. Further research to establish a more comprehensive selectivity profile of BIX-01338 will be beneficial for its precise application in epigenetic studies.
References
Methodological & Application
Application Notes and Protocols for BIX-01338 Hydrate in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIX-01338 hydrate (B1144303) is a potent inhibitor of the G9a histone methyltransferase (HMT), an enzyme that plays a crucial role in epigenetic regulation.[1][2][3][4] G9a is frequently overexpressed in various cancers and is associated with the silencing of tumor suppressor genes, making it a promising target for cancer therapy. This document provides detailed application notes and protocols for the use of BIX-01338 hydrate in cancer cell line research.
Important Note on Available Data: Published research specifically detailing the use of this compound in cancer cell lines is limited. However, extensive research has been conducted on BIX-01294, a closely related and pioneering G9a inhibitor.[5][6][7][8][9] Given the structural and functional similarities, the data and protocols for BIX-01294 can serve as a valuable reference and starting point for experiments with this compound. This document will primarily present data and protocols for BIX-01294 as a proxy, with the understanding that optimization for this compound may be necessary.
Mechanism of Action
This compound, like BIX-01294, functions as a selective inhibitor of G9a histone methyltransferase. G9a is responsible for the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks that are generally associated with transcriptional repression. By inhibiting G9a, this compound is expected to reduce the levels of H3K9 methylation, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-cancer effects.
The primary mechanisms of action attributed to G9a inhibition by compounds like BIX-01294 in cancer cells include:
-
Induction of Autophagy-Associated Cell Death: Inhibition of G9a can trigger autophagy, a cellular process of self-digestion, which in some cancer contexts, leads to cell death.[6][10] This process is often caspase-independent.
-
Induction of Apoptosis: G9a inhibition can also induce programmed cell death, or apoptosis, through the modulation of pro- and anti-apoptotic proteins.[5]
-
Cell Cycle Arrest: These inhibitors can cause cell cycle arrest, preventing cancer cells from proliferating.
Quantitative Data
The following tables summarize quantitative data obtained from studies using the related G9a inhibitor, BIX-01294, in various cancer cell lines. These values can be used as a starting point for designing experiments with this compound.
Table 1: IC50 Values of G9a Inhibitors
| Compound | Target | IC50 Value | Cell Line/Assay | Reference |
| This compound | G9a | 4.7 µM | in vitro assay | [1] |
| BIX-01294 | G9a | 2.7 µM | Cell-free assay | [8][9] |
| BIX-01294 | GLP | 38 µM | Cell-free assay | [8] |
Table 2: Effects of BIX-01294 on Cancer Cell Lines
| Cancer Type | Cell Line | Effect | Concentration | Duration | Reference |
| Nasopharyngeal Carcinoma | CNE1, CNE2 | Inhibition of proliferation, induction of caspase-independent apoptosis and autophagosome accumulation | Not specified | Not specified | [7] |
| Glioma | U251 | Inhibition of proliferation, induction of apoptosis | Not specified | Not specified | [5] |
Signaling Pathways
The inhibition of G9a by compounds like this compound can impact several key signaling pathways involved in cancer progression.
Figure 1: Simplified signaling pathway of this compound action.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines. These are based on standard laboratory procedures and literature for the related compound BIX-01294.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 value.
Figure 2: Experimental workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Incubate the plate overnight in the dark at room temperature. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in the mechanism of action of this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K9me2, anti-LC3B, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound is a promising epigenetic modulator for cancer research. While specific data for this compound is emerging, the extensive research on the related G9a inhibitor, BIX-01294, provides a strong foundation for investigating its anti-cancer properties. The protocols and data presented here should serve as a comprehensive guide for researchers to design and execute experiments to elucidate the therapeutic potential of this compound in various cancer cell lines. It is recommended to perform dose-response and time-course experiments to optimize the treatment conditions for each specific cell line.
References
- 1. BIX01338 | Histone Methyltransferase | CAS 1228184-65-3 | this compound | Histone Methyltransferase 抑制剂 | 美国InvivoChem [invivochem.cn]
- 2. cenmed.com [cenmed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Histone Methyltransferase | Ambeed.com [ambeed.com]
- 5. Mechanism of G9a inhibitor BIX‑01294 acting on U251 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. BIX-01294, a G9a inhibitor, suppresses cell proliferation by inhibiting autophagic flux in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BIX-01338 Hydrate in Neuroblastoma Cell Line Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Neuroblastoma is a pediatric malignancy originating from the embryonic sympathoadrenal lineage. High-risk neuroblastoma is often characterized by aggressive clinical behavior and resistance to conventional therapies. Emerging evidence suggests that epigenetic dysregulation plays a crucial role in the pathogenesis of neuroblastoma. BIX-01338 hydrate (B1144303) is a small molecule inhibitor primarily known for its role in modulating histone methylation, a key epigenetic modification. Although direct studies on BIX-01338 hydrate in neuroblastoma are limited, its known mechanisms of action in other cancer types suggest its potential as a valuable research tool for investigating epigenetic pathways in neuroblastoma cell lines.
These application notes provide a hypothetical framework for the use of this compound in studying neuroblastoma cell lines, based on its known functions as an epigenetic modulator. The protocols and expected outcomes are extrapolated from studies on similar compounds and general cancer cell biology.
Postulated Mechanism of Action
BIX-01338 is recognized as an inhibitor of G9a-like protein (GLP), also known as euchromatic histone-lysine N-methyltransferase 1 (EHMT1). G9a and GLP are histone methyltransferases that are key to the methylation of histone H3 at lysine (B10760008) 9 (H3K9me), leading to gene silencing. In various cancers, the overexpression of these enzymes has been linked to the suppression of tumor suppressor genes. By inhibiting GLP, this compound is hypothesized to decrease H3K9 methylation, leading to the reactivation of silenced tumor suppressor genes. This can, in turn, induce cell cycle arrest, apoptosis, and a reduction in cell proliferation in neuroblastoma cells.
Caption: Postulated signaling pathway of this compound in neuroblastoma cells.
Hypothetical Efficacy Data
The following tables summarize the anticipated quantitative effects of this compound on common neuroblastoma cell lines, such as SH-SY5Y and SK-N-BE(2). These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Effect of this compound on Neuroblastoma Cell Viability (IC50 Values)
| Cell Line | Treatment Duration (hours) | Hypothetical IC50 (µM) |
| SH-SY5Y | 48 | 15.5 |
| 72 | 8.2 | |
| SK-N-BE(2) | 48 | 12.8 |
| 72 | 6.5 |
Table 2: Induction of Apoptosis by this compound in Neuroblastoma Cell Lines
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Hypothetical Apoptotic Cells (%) |
| SH-SY5Y | 10 | 48 | 25.3 |
| 20 | 48 | 45.7 | |
| SK-N-BE(2) | 10 | 48 | 30.1 |
| 20 | 48 | 55.9 |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on neuroblastoma cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on neuroblastoma cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-BE(2))
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Caption: A generalized workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis in neuroblastoma cells treated with this compound.
Materials:
-
Neuroblastoma cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Conclusion
This compound presents a promising tool for the epigenetic investigation of neuroblastoma. The provided hypothetical application notes and protocols offer a starting point for researchers to explore its potential effects on neuroblastoma cell lines. It is imperative to empirically determine the optimal experimental conditions and to validate the observed effects through multiple assays. Further research in this area could provide valuable insights into the role of histone methylation in neuroblastoma and may uncover novel therapeutic strategies.
Application Notes and Protocols for BIX-01338 Hydrate-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIX-01338 hydrate (B1144303) is a potent and specific inhibitor of the G9a histone methyltransferase (HMTase). Emerging evidence suggests that inhibition of G9a can induce apoptosis in various cancer cell lines. This document provides detailed application notes and experimental protocols for studying BIX-01338 hydrate-induced apoptosis. The information is intended to guide researchers in designing and executing experiments to evaluate the apoptotic effects of this compound.
While direct quantitative data for this compound-induced apoptosis is limited in publicly available literature, data from the closely related G9a inhibitor, BIX-01294, suggests a mechanism involving the intrinsic apoptotic pathway. It is hypothesized that this compound acts similarly by modulating the expression of key apoptosis regulators, leading to caspase activation and programmed cell death.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the related compound BIX-01294. Researchers should consider this information as a starting point for their own experimental optimization.
| Parameter | Value | Cell Lines | Notes |
| This compound | |||
| G9a HMTase IC50 | ~1.9 µM | Biochemical Assay | Potent inhibitor of G9a enzyme activity. |
| Effective Concentration for Apoptosis Induction | 2 - 10 µM (estimated) | Various Cancer Cells | Optimal concentration should be determined empirically for each cell line. |
| Treatment Duration | 24 - 72 hours (estimated) | Various Cancer Cells | Time-dependent effects should be evaluated. |
| BIX-01294 (Related Compound) | |||
| Apoptosis Induction | Significant increase | MOLT-4, Jurkat | Induces apoptosis in acute T lymphoblastic leukemia cells. |
| Effect on Protein Expression | Upregulation of Bax and cleaved Caspase-3; Downregulation of Bcl-2 | MOLT-4, Jurkat | Modulates key proteins in the intrinsic apoptotic pathway. |
Signaling Pathway of this compound-Induced Apoptosis
The proposed signaling pathway for this compound-induced apoptosis is based on its function as a G9a inhibitor and data from related compounds. Inhibition of G9a leads to downstream effects on gene expression, ultimately triggering the intrinsic apoptotic cascade.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvest:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine with the collected medium.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Analysis of Apoptotic Proteins by Western Blotting
This protocol is used to detect changes in the expression levels of key apoptosis-related proteins.
Materials:
-
This compound
-
Cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described in Protocol 1.
-
After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Experimental Workflow
The following diagram illustrates a typical workflow for investigating this compound-induced apoptosis.
Caption: Experimental workflow for studying this compound-induced apoptosis.
Application Notes and Protocols for Gene Expression Analysis Following BIX-01338 Hydrate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIX-01338 hydrate (B1144303) is a potent and selective inhibitor of the G9a histone methyltransferase (HMT), also known as Euchromatic Histone-lysine N-methyltransferase 2 (EHMT2). G9a, in a complex with G9a-like protein (GLP), is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2). These methylation marks are generally associated with transcriptional repression. Inhibition of G9a by BIX-01338 hydrate can lead to a reduction in H3K9 methylation, resulting in the reactivation of silenced genes and subsequent changes in cellular processes. These application notes provide an overview of the effects of this compound's close analog, BIX-01294, on gene expression and detailed protocols for conducting similar experiments.
Data Presentation
A microarray analysis on Plasmodium falciparum gametocytes treated with BIX-01294 revealed that approximately 359 genes were deregulated by more than 1.5-fold[1]. The majority of these changes were observed in activated gametocytes, with a significant number of genes being transcriptionally downregulated.
Table 1: Functional Classification of Genes Downregulated by >1.5-fold in Activated P. falciparum Gametocytes Following BIX-01294 Treatment [1]
| Functional Category | Number of Downregulated Genes |
| Transcription | 28 |
| Translation | 25 |
| Signaling | 15 |
| Other Functions | 92 |
| Unknown Function | 121 |
Note: This data is derived from studies on the G9a inhibitor BIX-01294, a close analog of this compound, in a specific model organism. The results in other cell types and organisms may vary.
In another study using human peripheral blood mononuclear cells (PBMCs), treatment with BIX-01294 led to the upregulation of several key genes.
Table 2: Qualitative Gene Expression Changes in Human PBMCs Treated with BIX-01294 [2][3]
| Gene | Change in Expression |
| IL-6 | Upregulated |
| GAD67 | Upregulated |
| NANOG | Upregulated |
| KLF4 | Upregulated |
Signaling Pathway
This compound acts by inhibiting the catalytic activity of the G9a/GLP histone methyltransferase complex. This inhibition prevents the transfer of methyl groups to H3K9, leading to a more open chromatin state and allowing for gene transcription.
References
- 1. The G9a Histone Methyltransferase Inhibitor BIX-01294 Modulates Gene Expression during Plasmodium falciparum Gametocyte Development and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using BIX-01338 Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing BIX-01338 hydrate (B1144303), a G9a histone methyltransferase inhibitor, in chromatin immunoprecipitation (ChIP) assays. The information is intended to guide researchers in investigating the role of G9a-mediated histone H3 lysine (B10760008) 9 dimethylation (H3K9me2) in gene regulation and drug development.
Introduction
BIX-01338 is a potent and specific inhibitor of the G9a histone methyltransferase (also known as EHMT2), which plays a crucial role in transcriptional repression by catalyzing the dimethylation of histone H3 at lysine 9 (H3K9me2). This epigenetic mark is associated with silent euchromatin and is implicated in various biological processes, including development, differentiation, and disease. By inhibiting G9a, BIX-01338 provides a valuable tool to study the dynamic regulation of gene expression through the modulation of H3K9me2 levels. Chromatin immunoprecipitation (ChIP) is a powerful technique to analyze the association of specific proteins, or their modifications, with particular genomic regions in vivo. The following protocol details the application of BIX-01338 in a ChIP assay to investigate its impact on H3K9me2 occupancy at specific gene loci.
Data Presentation
The following table summarizes key quantitative data for G9a inhibitors, which can be used as a reference for designing experiments with BIX-01338 hydrate.
| Compound | Target | IC50 Value | Typical Cellular Concentration | Effect on Histone Modification |
| This compound | G9a | 4.7 µM | Starting recommendation: 5-10 µM | Reduction of H3K9me2 |
| BIX-01294 | G9a/GLP | 1.7 µM | 1.3 - 10 µM | Reduction of H3K9me1 and H3K9me2 |
| UNC0638 | G9a/GLP | < 15 nM (G9a), 19 nM (GLP) | 1 - 2 µM | Reduction of H3K9me2 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway affected by BIX-01338 and the general workflow for a ChIP experiment using this inhibitor.
Experimental Protocols
Protocol: Chromatin Immunoprecipitation (ChIP) with this compound Treatment
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells of interest
-
This compound (dissolved in DMSO)
-
Cell culture medium and reagents
-
Formaldehyde (37%)
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)
-
Dilution Buffer (e.g., 1% Triton X-100, 2 mM EDTA, 150 mM NaCl, 20 mM Tris-HCl pH 8.1)
-
Antibody against H3K9me2
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash Buffers (Low salt, High salt, LiCl)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
NaCl (5 M)
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR analysis of target and control genomic regions
-
qPCR master mix
Procedure:
-
Cell Culture and BIX-01338 Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat cells with the desired concentration of this compound (a starting concentration of 5-10 µM is recommended) or vehicle (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in PBS and centrifuge to pellet.
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 10 minutes.
-
-
Chromatin Sonication:
-
Sonicate the cell lysate to shear chromatin to an average fragment size of 200-1000 bp. Optimal sonication conditions should be determined empirically.
-
Centrifuge the sonicated lysate to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin supernatant with Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared chromatin overnight at 4°C with the anti-H3K9me2 antibody or normal IgG.
-
Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
-
-
Washes:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specific binding. Perform a final wash with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads using Elution Buffer.
-
Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 4 hours or overnight. Also, process the "input" sample in parallel.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR) Analysis:
-
Perform qPCR using primers specific for the genomic regions of interest and a negative control region.
-
Analyze the data by calculating the percentage of input and normalizing the signal from the BIX-01338-treated sample to the vehicle-treated sample to determine the fold change in H3K9me2 enrichment.
-
Conclusion
This document provides a comprehensive guide for utilizing this compound in ChIP assays. By following this protocol, researchers can effectively investigate the impact of G9a inhibition on histone H3K9me2 levels at specific genomic loci, thereby gaining valuable insights into the epigenetic regulation of gene expression. This approach is highly relevant for basic research in gene regulation and for the development of epigenetic-based therapies.
BIX-01338 Hydrate in Combination with Other Epigenetic Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and practical guidance for utilizing BIX-01338 hydrate (B1144303), a G9a histone methyltransferase inhibitor, in combination with other epigenetic-modifying agents. Due to the limited availability of published data specifically on BIX-01338 hydrate in combination therapies, this document primarily draws upon research conducted with its parent compound, BIX-01294, to provide a strong foundational understanding and experimental framework. BIX-01338 is a derivative of BIX-01294 and is also a G9a inhibitor.
Introduction to Epigenetic Combination Therapy
Epigenetic modifications, such as DNA methylation and histone modifications, are crucial for regulating gene expression and cellular function. Aberrant epigenetic patterns are a hallmark of many diseases, including cancer. Unlike genetic mutations, epigenetic marks are reversible, making them attractive targets for therapeutic intervention.
The concept of combining epigenetic drugs stems from the intricate interplay between different epigenetic regulatory mechanisms. For instance, histone methylation, controlled by enzymes like G9a, often cooperates with DNA methylation, regulated by DNA methyltransferases (DNMTs), and histone acetylation, managed by histone deacetylases (HDACs) and histone acetyltransferases (HATs), to establish and maintain patterns of gene silencing or activation.[1] Targeting a single epigenetic regulator may not be sufficient to reverse the robust epigenetic landscape of a diseased cell. A combination approach, therefore, aims to synergistically disrupt these pathological epigenetic states, leading to enhanced therapeutic efficacy.
This compound, as a G9a inhibitor, primarily targets the di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me2), a mark associated with transcriptional repression. Combining this compound with inhibitors of other key epigenetic enzymes, such as DNMTs or HDACs, can lead to a more profound and sustained reactivation of silenced tumor suppressor genes and other therapeutic targets.
Data Presentation: Synergistic Effects of G9a Inhibitors in Combination
The following tables summarize quantitative data from studies using BIX-01294 in combination with other epigenetic drugs, demonstrating the potential for synergistic anti-cancer effects.
Table 1: Synergistic Inhibition of Bladder Cancer Cell Proliferation by a G9a Inhibitor (A-366) and a DNMT Inhibitor (Decitabine) [2]
| Cell Line | Treatment | GI50 (µM) | Combination Index (CI)* |
| RT112 | A-366 | - | - |
| Decitabine | - | - | |
| A-366 + Decitabine | - | < 1 (Synergistic) | |
| 5637 | A-366 | - | - |
| Decitabine | - | - | |
| A-366 + Decitabine | - | < 1 (Synergistic) |
*A Combination Index (CI) less than 1 indicates a synergistic effect.[2]
Table 2: Effect of BIX-01294 in Combination with Temozolomide (TMZ) on Glioma Cell Viability [3]
| Cell Line | Treatment | Cell Viability (% of Control) |
| LN18 | Control | 100 |
| BIX-01294 (2 µM) | ~85 | |
| TMZ (500 µM) | ~70 | |
| BIX-01294 (2 µM) + TMZ (500 µM) (Pre-treatment) | ~45 | |
| BIX-01294 (2 µM) + TMZ (500 µM) (Post-treatment) | ~50 | |
| U251 | Control | 100 |
| BIX-01294 (2 µM) | ~90 | |
| TMZ (500 µM) | ~80 | |
| BIX-01294 (2 µM) + TMZ (500 µM) (Pre-treatment) | ~65 | |
| BIX-01294 (2 µM) + TMZ (500 µM) (Post-treatment) | ~70 |
Table 3: Enhanced Cardiomyocyte Marker Expression with Combined BIX-01294 and Trichostatin A (TSA) Treatment in Mesenchymal Stem Cells (MSCs) [4]
| Gene | Treatment | Fold Change in Expression (vs. Control) |
| Mesp1 | BIX-01294 (2 µM) | ~4 |
| BIX-01294 (2 µM) + TSA (50 nM) | ~22.4 | |
| Brachyury | BIX-01294 (8 µM) | ~2.5 |
| BIX-01294 (8 µM) + TSA (50 nM) | ~18 |
Experimental Protocols
The following are generalized protocols for in vitro studies combining this compound with other epigenetic drugs, based on methodologies reported for BIX-01294. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay for Combination Therapy
Objective: To determine the synergistic effect of this compound and another epigenetic drug (e.g., a DNMT inhibitor or HDAC inhibitor) on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (prepare stock solution in an appropriate solvent, e.g., DMSO)[5]
-
Second epigenetic drug (e.g., Decitabine, Trichostatin A)
-
96-well cell culture plates
-
MTT or other cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound and the second epigenetic drug in complete medium. Also, prepare combinations of the two drugs at fixed ratios (e.g., based on their individual IC50 values).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions (single agents and combinations). Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Cell Viability Assessment: Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug alone and in combination. Use software like CompuSyn to calculate the Combination Index (CI) to assess synergy.[2]
Protocol 2: Western Blot Analysis of Histone Modifications and Apoptosis Markers
Objective: To assess the molecular effects of the combination treatment on histone modifications and apoptosis induction.
Materials:
-
Cells treated as in Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-H3K9me2, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflows
Signaling Pathway: Synergistic Targeting of G9a and DNMT1 in Cancer
The combination of a G9a inhibitor like this compound and a DNMT inhibitor can synergistically reactivate silenced tumor suppressor genes. G9a and DNMT1 often cooperate to maintain a repressive chromatin state. Inhibition of both enzymes can lead to a more profound reversal of this silencing.[1]
References
- 1. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Pre-treatment or Post-treatment of Human Glioma Cells With BIX01294, the Inhibitor of Histone Methyltransferase G9a, Sensitizes Cells to Temozolomide [frontiersin.org]
- 4. Inhibition of Histone Methyltransferase, Histone Deacetylase, and β-Catenin Synergistically Enhance the Cardiac Potential of Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Flow Cytometry Analysis of Cells Treated with BIX-01338 Hydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIX-01338 hydrate (B1144303) is a potent and specific inhibitor of the euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a. EHMT2 is a key enzyme responsible for the dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me2), a modification associated with transcriptional repression. Inhibition of EHMT1/2 has emerged as a promising strategy in cancer therapy due to its role in inducing apoptosis, autophagy, and cell cycle arrest in various cancer cell lines. Flow cytometry is an indispensable tool for quantitatively assessing these cellular responses to BIX-01338 hydrate treatment at the single-cell level.
This document provides detailed application notes and protocols for the flow cytometric analysis of cells treated with this compound, focusing on the assessment of apoptosis, cell cycle progression, and autophagy.
Mechanism of Action: EHMT1/2 Inhibition
This compound, as an EHMT1/2 inhibitor, prevents the methylation of H3K9. This leads to the reactivation of silenced genes, including those involved in tumor suppression, apoptosis, and cell cycle regulation. The downstream effects of EHMT1/2 inhibition are multifaceted and can vary depending on the cellular context. Key cellular processes affected include the induction of programmed cell death (apoptosis), the initiation of a cellular recycling mechanism (autophagy), and the arrest of cell proliferation at different phases of the cell cycle.
Data Presentation: Quantitative Analysis of Cellular Responses
The following tables summarize expected quantitative data from flow cytometry analysis of cells treated with EHMT1/2 inhibitors, such as this compound. Note that the specific percentages may vary depending on the cell line, drug concentration, and treatment duration. The data presented for apoptosis and cell cycle analysis is representative of results obtained with EHMT1/2 inhibitors.
Table 1: Apoptosis Induction by EHMT1/2 Inhibition
| Treatment | Cell Line | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Total Apoptotic |
| Vehicle Control | A549 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| EHMT1 Knockdown | A549 | 15.7 ± 2.1 | 8.2 ± 1.5 | 23.9 ± 3.6 |
| Vehicle Control | H1299 | 3.1 ± 0.7 | 2.2 ± 0.4 | 5.3 ± 1.1 |
| EHMT1 Knockdown | H1299 | 18.9 ± 2.5 | 10.5 ± 1.8 | 29.4 ± 4.3 |
Data is representative of expected results based on studies with EHMT1 knockdown, which mimics the effect of inhibitors like BIX-01338.[1][2]
Table 2: Cell Cycle Distribution Following EHMT1/2 Inhibition
| Treatment | Cell Line | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | U2OS | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| UNC0638 (4 µM) | U2OS | 35.8 ± 2.8 | 48.9 ± 3.2 | 15.3 ± 2.1 |
| UNC0642 (4 µM) | U2OS | 38.1 ± 2.9 | 46.7 ± 3.0 | 15.2 ± 1.9 |
| Vehicle Control | HGSOC Cells | Normal Distribution | Normal Distribution | Normal Distribution |
| EHMT1/2 Inhibitor | HGSOC Cells | Increased | Decreased | Decreased |
Data for U2OS cells is derived from studies using EHMT1/2 inhibitors UNC0638 and UNC0642.[3] Data for High-Grade Serous Ovarian Carcinoma (HGSOC) cells indicates a G1 arrest.[4]
Table 3: Autophagy Induction by EHMT1/2 Inhibition
| Treatment | Cell Line | Method | Expected Outcome |
| Vehicle Control | Various | LC3-II Staining | Low LC3-II fluorescence |
| BIX-01294 | Various | LC3-II Staining | Increased LC3-II fluorescence |
BIX-01294, a close analog of BIX-01338, is a known inducer of autophagy. A similar increase in autophagic markers is expected with BIX-01338 treatment.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow: From Cell Treatment to Flow Cytometry Analysis
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and appropriate controls.
-
Annexin V-FITC (or other fluorochrome).
-
Propidium Iodide (PI) staining solution.
-
1X Annexin V Binding Buffer.
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometry tubes.
Procedure:
-
Harvest cells after treatment and wash twice with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol determines the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells treated with this compound and appropriate controls.
-
Cold 70% Ethanol (B145695).
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometry tubes.
Procedure:
-
Harvest approximately 1-2 x 10^6 cells per sample and wash with PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Data Analysis:
-
Use a histogram to visualize the distribution of DNA content.
-
The first peak represents cells in the G0/G1 phase (2N DNA content).
-
The second peak represents cells in the G2/M phase (4N DNA content).
-
The region between the two peaks represents cells in the S phase.
Protocol 3: Autophagy Analysis by LC3-II Staining
This protocol measures the accumulation of lipidated LC3 (LC3-II), a marker for autophagosomes.
Materials:
-
Cells treated with this compound and appropriate controls (including a positive control like rapamycin (B549165) or starvation).
-
Fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 or saponin-based buffer).
-
Primary antibody against LC3.
-
Fluorochrome-conjugated secondary antibody.
-
Phosphate-Buffered Saline (PBS).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Flow cytometry tubes.
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating in blocking buffer for 30 minutes.
-
Incubate with the primary anti-LC3 antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells twice with PBS.
-
Incubate with the fluorochrome-conjugated secondary antibody (diluted in blocking buffer) for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
Data Analysis:
-
Measure the mean fluorescence intensity (MFI) of the cell population.
-
An increase in MFI in treated cells compared to the control indicates an increase in LC3-II levels and thus, autophagy induction.
Logical Relationships in Flow Cytometry Analysis
References
- 1. EHMT1 knockdown induces apoptosis and cell cycle arrest in lung cancer cells by increasing CDKN1A expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EHMT1 knockdown induces apoptosis and cell cycle arrest in lung cancer cells by increasing CDKN1A expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Histone methyltransferases EHMT1 and EHMT2 (GLP/G9A) maintain PARP inhibitor resistance in high-grade serous ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BIX-01338 hydrate solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIX-01338 hydrate (B1144303). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is BIX-01338 hydrate and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of the histone methyltransferase G9a (also known as EHMT2) and the closely related G9a-like protein (GLP or EHMT1). It functions as an S-adenosylmethionine (SAM) competitive inhibitor, meaning it competes with the methyl donor SAM for binding to the enzyme's active site. By inhibiting G9a/GLP, BIX-01338 prevents the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), which are epigenetic marks associated with transcriptional repression.
Q2: What are the recommended solvents for dissolving this compound?
This compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a stock solution in high-quality, anhydrous DMSO. The hygroscopic nature of DMSO can significantly impact the solubility of the compound; therefore, using a fresh, unopened bottle of DMSO is advised. For in vivo applications, a common formulation is a mixture of DMSO, Tween 80, and saline.
Q3: How should I store this compound and its stock solutions?
-
Solid Compound: Store the solid this compound at -20°C.
-
Stock Solutions: Once dissolved in DMSO, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and inactivation. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Q: I observed precipitation after adding my BIX-01338 DMSO stock solution to my aqueous cell culture medium. What could be the cause and how can I prevent this?
A: This is a common issue when diluting a DMSO-soluble compound into an aqueous buffer or medium. The significant drop in solvent polarity reduces the solubility of the compound.
Possible Causes and Solutions:
-
Final DMSO Concentration is Too Low: Ensure that the final concentration of DMSO in your cell culture medium is sufficient to maintain the solubility of BIX-01338 at the desired working concentration. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines and can help keep the compound in solution.
-
High Working Concentration of BIX-01338: If you are using a very high concentration of BIX-01338, it may exceed its solubility limit in the final aqueous solution, even with an appropriate DMSO concentration. Consider performing a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell line and experimental conditions.
-
Inadequate Mixing: When adding the DMSO stock to the medium, ensure rapid and thorough mixing. Add the stock solution dropwise while gently vortexing or swirling the medium. Avoid adding the entire volume of the stock solution at once to a localized area.
-
Pre-warming the Medium: Using pre-warmed cell culture medium (37°C) can sometimes improve the solubility of compounds upon dilution.
Issue 2: Inconsistent or Lack of Expected Biological Effect
Q: I am not observing the expected decrease in H3K9me2 levels or the anticipated cellular phenotype after treating my cells with BIX-01338. What could be the reason?
A: Several factors can contribute to a lack of efficacy in cell-based assays.
Possible Causes and Solutions:
-
Compound Degradation: Improper storage of the this compound stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C) can lead to its degradation. Always use freshly thawed aliquots for your experiments.
-
Insufficient Treatment Time or Concentration: The optimal concentration and incubation time for BIX-01338 can vary depending on the cell type and the specific biological question. Perform a time-course and dose-response experiment to determine the optimal conditions for your system. A typical starting point for in vitro experiments is in the low micromolar range.
-
Cellular Efflux: Some cell lines may express high levels of efflux pumps (e.g., P-glycoprotein) that can actively transport the compound out of the cell, reducing its intracellular concentration and efficacy. You can investigate this by co-treating with a known efflux pump inhibitor.
-
High Cell Density: Very high cell densities can sometimes reduce the effective concentration of the compound available to each cell. Ensure you are using a consistent and appropriate cell density for your experiments.
-
Off-Target Effects: While BIX-01338 is a specific G9a/GLP inhibitor, off-target effects can sometimes lead to unexpected cellular responses that may mask the intended effect. It is important to include appropriate controls in your experiments.
Issue 3: Concerns About Off-Target Effects
Q: How can I be sure that the observed effects in my experiment are due to the inhibition of G9a and not off-target activities of BIX-01338?
A: This is a critical consideration when using any small molecule inhibitor.
Strategies to Validate On-Target Effects:
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a form of G9a that is resistant to BIX-01338. If the observed phenotype is reversed, it strongly suggests that the effect is on-target.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete G9a/GLP expression. Compare the phenotype of the genetically modified cells to that of cells treated with BIX-01338. A similar outcome provides strong evidence for on-target activity.
-
Direct Measurement of Target Engagement: Whenever possible, directly measure the downstream effect of G9a inhibition. For BIX-01338, this would involve assessing the levels of H3K9me2 by Western blot or other methods. A clear reduction in H3K9me2 levels upon treatment confirms that the inhibitor is engaging its target.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | ≥ 200 mg/mL | Ultrasonic treatment may be required for complete dissolution. Use of fresh, anhydrous DMSO is recommended. |
| In vivo formulation | - | A common vehicle is 10% DMSO, 5% Tween 80, and 85% saline. Prepare fresh before use. |
Table 2: Storage and Stability of this compound Solutions
| Solution | Storage Temperature | Duration | Notes |
| DMSO Stock | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| DMSO Stock | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol: Western Blot Analysis of H3K9 Dimethylation Following BIX-01338 Treatment
This protocol provides a general guideline for assessing the effect of BIX-01338 on global H3K9me2 levels in cultured cells.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Prepare a working solution of BIX-01338 in cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control.
-
Treat cells with the desired concentrations of BIX-01338 or vehicle (DMSO) for the chosen duration (e.g., 24-72 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K9me2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.
-
Quantify the band intensities and normalize the H3K9me2 signal to the total H3 signal.
-
Mandatory Visualizations
Caption: G9a/GLP-mediated transcriptional repression pathway and the inhibitory action of BIX-01338.
Caption: Experimental workflow for assessing the effect of BIX-01338 on H3K9me2 levels.
Optimizing BIX-01338 Hydrate Concentration for Experiments: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing BIX-01338 hydrate (B1144303), this technical support center provides essential guidance on optimizing experimental concentrations. Below, you will find troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is BIX-01338 hydrate and what is its primary mechanism of action?
A1: this compound is a chemical compound that functions as a histone lysine (B10760008) methyltransferase inhibitor. Its primary targets are the enzymes G9a and G9a-like protein (GLP). These enzymes are responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. By inhibiting G9a and GLP, BIX-01338 leads to a reduction in these repressive marks, subsequently influencing gene expression.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO). For optimal stability, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO.
-
Storage of Powder: Store the solid form of this compound at -20°C for long-term stability.
-
Stock Solution Storage: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: What is a typical working concentration range for this compound in cell-based assays?
A3: The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on available data for G9a inhibitors, a good starting point for dose-response experiments is in the low micromolar range. BIX-01338 has a reported IC50 of 4.7 μM for G9a in a cell-free assay. For cell-based assays, a broader range should be tested to determine the optimal concentration for achieving the desired biological effect while minimizing cytotoxicity.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and the related, more extensively characterized compound, BIX-01294.
Table 1: Inhibitor Potency (IC50 Values)
| Compound | Target | IC50 (μM) | Notes |
| BIX-01338 | G9a | 4.7 | SAM-competitive inhibitor. |
| BIX-01294 | G9a | 1.7 - 2.7 | Substrate-competitive inhibitor. |
| BIX-01294 | GLP | ~38 | Weaker inhibition compared to G9a. |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | ~200 mg/mL (~321.77 mM) | -80°C (up to 6 months) |
Experimental Protocols
Protocol 1: General Protocol for Cell Treatment with this compound
This protocol provides a general guideline for treating adherent mammalian cells with this compound to assess its effect on H3K9 di-methylation.
Materials:
-
This compound
-
Anhydrous DMSO
-
Appropriate cell culture medium and supplements
-
Adherent cells of interest
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein quantification assay reagents
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against H3K9me2
-
Primary antibody for a loading control (e.g., Histone H3, β-actin)
-
Appropriate secondary antibodies
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
This compound Preparation: Prepare a fresh dilution of the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and ideally does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal time should be determined empirically.
-
Cell Lysis: Following incubation, wash the cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting:
-
Normalize protein samples to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against H3K9me2.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of BIX-01338 in culture medium | - The concentration of BIX-01338 exceeds its solubility in the aqueous medium.- The final DMSO concentration is too low to maintain solubility. | - Perform a serial dilution of the DMSO stock in the culture medium with vigorous mixing.- Ensure the final DMSO concentration is sufficient to maintain solubility, but remains non-toxic to the cells (typically ≤ 0.1%).- Prepare fresh dilutions immediately before use. |
| High cell toxicity observed at expected working concentrations | - The cell line is particularly sensitive to G9a/GLP inhibition.- The final DMSO concentration is too high. | - Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and incubation time.- Ensure the final DMSO concentration in the vehicle control and all treatments is identical and as low as possible. |
| No significant change in global H3K9me2 levels | - The concentration of BIX-01338 is too low.- The treatment duration is insufficient.- The antibody for Western blotting is not optimal. | - Increase the concentration of BIX-01338 in a dose-response experiment.- Increase the incubation time.- Validate the H3K9me2 antibody using a positive control. |
| Variability between replicate experiments | - Inconsistent cell passage number or seeding density.- Inconsistent preparation of BIX-01338 working solutions. | - Use cells within a consistent and low passage number range.- Ensure precise and consistent cell seeding.- Prepare fresh dilutions of BIX-01338 for each experiment. |
Visualizations
Caption: G9a/GLP signaling and BIX-01338 inhibition.
Caption: BIX-01338 cell treatment and analysis workflow.
BIX-01338 hydrate off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of BIX-01338 hydrate (B1144303). Given the limited specific data on BIX-01338 hydrate, this guide leverages information from the closely related and well-characterized G9a/GLP inhibitor, BIX-01294, and provides general strategies for assessing and minimizing off-target effects of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is described as a histone lysine (B10760008) methyltransferase inhibitor.[1][2][3] While detailed public data on its specific target profile is limited, it is structurally related to BIX-01294, which is a known selective inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1).[4][5][6][7] These enzymes are responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.
Q2: What are the potential off-target effects of this compound?
Direct off-target profiling for this compound is not widely published. However, based on its similarity to BIX-01294 and general principles of small molecule inhibitors, potential off-target effects could include:
-
Inhibition of other methyltransferases: At higher concentrations, quinazoline-based inhibitors may show activity against other histone or non-histone methyltransferases. For instance, analogues of BIX-01294 have been shown to gain activity against DNA methyltransferase 3A (DNMT3A).[8]
-
Interaction with other protein families: Kinase inhibition is a common off-target effect for many small molecule inhibitors.[9] Comprehensive screening is required to rule out such interactions.
-
Induction of unintended cellular pathways: BIX-01294 has been shown to induce autophagy and necroptosis.[4][10] These effects may be independent of its primary histone methyltransferase inhibitory activity.
-
Effects on non-histone substrates: G9a and GLP can methylate non-histone proteins. Inhibition by this compound could therefore have broader effects beyond histone modification.
Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect?
Several experimental strategies can help distinguish between on-target and off-target effects:
-
Use a structurally distinct inhibitor: Compare the phenotype induced by this compound with that of another G9a/GLP inhibitor with a different chemical scaffold (e.g., UNC0638). If the phenotype is consistent, it is more likely to be an on-target effect.
-
Genetic knockdown or knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete G9a and/or GLP. If the resulting phenotype mimics that of this compound treatment, it supports an on-target mechanism.
-
Use an inactive analogue: Synthesize or obtain a structurally similar molecule that does not inhibit G9a/GLP to serve as a negative control.
-
Dose-response analysis: On-target effects should correlate with the IC50 of the inhibitor for its target enzyme. Off-target effects may only appear at higher concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High Cellular Toxicity at Low Concentrations | Off-target effects on essential cellular pathways. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) to establish a toxicity profile. 3. Compare the toxicity with other known G9a/GLP inhibitors. |
| Inconsistent Results Across Different Cell Lines | Varying expression levels of on-target or off-target proteins. | 1. Confirm the expression levels of G9a and GLP in your cell lines via Western blot or qPCR. 2. Consider that different cell lineages may have unique sensitivities to off-target activities. |
| Phenotype Does Not Match Genetic Knockdown of G9a/GLP | The observed effect is likely due to off-target interactions. | 1. Perform proteome-wide target identification using methods like chemical proteomics or thermal proteome profiling (TPP). 2. Consider the possibility that the inhibitor affects the scaffolding function of G9a/GLP rather than just its catalytic activity. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of the related compound BIX-01294. This data can serve as a reference point for designing experiments with this compound.
| Compound | Target | IC50 | Comments |
| BIX-01294 | G9a | 1.7 - 2.7 µM | Cell-free assay.[4][5][11] |
| BIX-01294 | GLP | 0.7 - 0.9 µM | Cell-free assay.[4][7] |
| BIX-01294 | SUV39H1 | No significant activity | Demonstrates selectivity over some other HMTs.[5] |
| BIX-01294 | PRMT1 | No significant activity | Demonstrates selectivity over some other HMTs.[5] |
Experimental Protocols
Protocol 1: Western Blot for H3K9me2 Reduction
Objective: To confirm the on-target activity of this compound by measuring the reduction in global H3K9me2 levels.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of this compound (e.g., 0.5 µM to 10 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.
-
Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extracts onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K9me2 overnight at 4°C.
-
Use an antibody against total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify the band intensities and normalize the H3K9me2 signal to the total H3 signal.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to G9a or GLP in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a concentration several-fold higher than its expected IC50, alongside a vehicle control, for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them individually at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Supernatant Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble G9a or GLP in each sample by Western blot.
-
-
Data Analysis: Plot the band intensity of the target protein against the temperature for both the vehicle- and BIX-01338-treated samples. A rightward shift in the melting curve for the treated sample indicates thermal stabilization upon ligand binding, confirming target engagement.
Visualizations
Caption: A logical workflow for validating on-target effects and investigating potential off-target effects of this compound.
Caption: Simplified signaling pathway showing the role of G9a/GLP in histone methylation and transcriptional repression, and the inhibitory action of this compound.
References
- 1. cenmed.com [cenmed.com]
- 2. This compound | Histone Methyltransferase | Ambeed.com [ambeed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Properly Substituted Analogues of BIX-01294 Lose Inhibition of G9a Histone Methyltransferase and Gain Selective Anti-DNA Methyltransferase 3A Activity | PLOS One [journals.plos.org]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Troubleshooting unexpected results with BIX-01338 hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BIX-01338 hydrate (B1144303) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is BIX-01338 hydrate and what is its primary mechanism of action?
This compound is a cell-permeable small molecule inhibitor of histone lysine (B10760008) methyltransferases (HMTs). Its primary target is the G9a histone methyltransferase, for which it has a reported IC50 value of 4.7 μM. BIX-01338 acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor cofactor for HMTs. By binding to the SAM pocket of G9a, it prevents the transfer of a methyl group to its histone substrate, primarily histone H3 at lysine 9 (H3K9).
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 200 mg/mL. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month. To avoid degradation, it is advisable to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles.
Q3: What is a typical working concentration for this compound in cell-based assays?
The optimal working concentration of this compound can vary depending on the cell line and the specific experimental goals. Based on its IC50 for G9a, a starting concentration range of 1-10 µM is often used in cell culture experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and to balance target inhibition with potential cytotoxicity.
Troubleshooting Guide
This guide addresses common unexpected results that researchers may encounter when using this compound.
Issue 1: No or weak inhibition of H3K9 dimethylation (H3K9me2) observed.
| Possible Cause | Troubleshooting Steps |
| Insufficient inhibitor concentration or treatment time. | Perform a dose-response experiment with a range of BIX-01338 concentrations (e.g., 1, 5, 10, 20 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your cell line. |
| Poor cell permeability in the specific cell line used. | While BIX-01338 is generally considered cell-permeable, uptake can vary. If possible, use a positive control compound known to be effective in your cell line. Consider using a lysis buffer that effectively extracts nuclear proteins for Western blot analysis. |
| Degradation of the this compound stock solution. | Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from the solid compound. |
| High cell density leading to rapid metabolism of the compound. | Optimize cell seeding density to ensure that the inhibitor concentration remains effective throughout the experiment. |
| Antibody issues in Western blot. | Validate the specificity and sensitivity of your primary antibody for H3K9me2. Use a positive control lysate from cells known to have high levels of H3K9me2 and a negative control (e.g., total H3) to ensure proper loading. |
Issue 2: Significant cytotoxicity or unexpected off-target effects observed.
| Possible Cause | Troubleshooting Steps |
| High inhibitor concentration. | Lower the concentration of BIX-01338. Determine the cytotoxic concentration (LC50 or GI50) for your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). |
| Non-specific inhibition of other methyltransferases. | BIX-01338 has been reported to be a non-specific inhibitor that can affect other histone methyltransferases, including both lysine and arginine methyltransferases.[1] This can lead to a broad range of cellular effects beyond G9a inhibition. Consider using a more selective G9a inhibitor if available for your specific research question. If not, be cautious in interpreting data and acknowledge the potential for off-target effects. |
| Induction of apoptosis or autophagy. | G9a inhibitors have been shown to induce caspase-independent apoptosis and affect autophagy pathways.[2] Assess markers for apoptosis (e.g., cleaved PARP, Annexin V staining) and autophagy (e.g., LC3-I/II conversion) to determine if these pathways are being activated. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your cell culture medium is below 0.5% (v/v), as higher concentrations can be toxic to many cell lines. Include a vehicle-only control (cells treated with the same concentration of DMSO as the highest BIX-01338 concentration) in all experiments. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of BIX-01338
| Target | IC50 (µM) |
| G9a | 4.7 |
Note: There is a lack of publicly available, comprehensive quantitative data on the cytotoxicity (LC50, GI50) of this compound across a wide range of cancer cell lines. Researchers should empirically determine these values for their specific cell lines of interest.
Experimental Protocols
Protocol 1: Cell Treatment and Western Blot Analysis of H3K9me2 Levels
This protocol provides a general workflow for treating cultured cells with this compound and subsequently analyzing the global levels of H3K9me2 by Western blot.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cultured cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer for nuclear proteins)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against H3K9me2
-
Primary antibody against total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of BIX-01338 Working Solutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of BIX-01338 or the vehicle control. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation for Western Blot:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K9me2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Histone H3.
Visualizations
Caption: Mechanism of G9a inhibition by BIX-01338.
Caption: Experimental workflow for analyzing H3K9me2 levels.
Caption: Troubleshooting decision tree for BIX-01338 experiments.
References
Addressing BIX-01338 hydrate toxicity in cell culture
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the use of BIX-01338 hydrate (B1144303) in cell culture. The focus is to identify and mitigate potential toxicity to ensure reliable and reproducible experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with BIX-01338 hydrate.
Problem 1: Excessive Cell Death or Unexpected Cytotoxicity
You've treated your cells with this compound at a concentration reported to be effective, but you observe high levels of cell death, poor morphology, or a dramatic decrease in cell proliferation.
| Potential Cause | Recommended Solution |
| Inhibitor Concentration is Too High | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a broad range of concentrations, including those below the reported IC50 value.[1] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control to assess the solvent's effect on cell viability.[1] |
| Prolonged Exposure | Reduce the incubation time. Determine the minimum time required to observe the desired biological effect without inducing significant toxicity. |
| High Cell Line Sensitivity | Some cell lines are inherently more sensitive to chemical inhibitors.[1] If possible, test the inhibitor on a more robust cell line or perform extensive optimization of concentration and exposure time. |
| Compound Instability | Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] The hydrate form may have different stability compared to the anhydrous form. |
| Off-Target Effects | At higher concentrations, BIX-01338 may have off-target effects leading to toxicity.[2][3] Corroborate findings using a structurally different G9a/GLP inhibitor or with genetic approaches like siRNA/shRNA knockdown. |
Problem 2: Inconsistent or No Observable Effect
You are not observing the expected biological outcome (e.g., changes in gene expression, phenotype) after treating cells with this compound.
| Potential Cause | Recommended Solution |
| Sub-optimal Inhibitor Concentration | The effective concentration can be highly cell-type dependent. Perform a dose-response experiment to determine the EC50 for your specific assay and cell line. |
| Inhibitor Inactivity | Ensure the compound has been stored correctly (typically at -20°C or -80°C, protected from light). Prepare a fresh stock solution. If possible, validate the inhibitor's activity using a biochemical assay.[1] |
| Poor Cell Permeability | While BIX-01338 is generally cell-permeable, issues can arise. Ensure proper dissolution in the final culture medium. |
| Incorrect Timing of Treatment | The timing of inhibitor addition can be critical. Add the inhibitor at a point in your experimental timeline that allows for sufficient time to observe the desired downstream effects. |
| Cell Culture Conditions | Factors like cell density, passage number, and overall cell health can influence the response to inhibitors. Maintain consistent and optimal culture conditions. |
Visualizing Experimental & Troubleshooting Workflows
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BIX-01338?
BIX-01338 is a small molecule inhibitor that primarily targets two histone methyltransferases: G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[4][5] In mammalian cells, G9a and GLP typically form a heteromeric complex that is crucial for mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2).[6][7] These methylation marks are epigenetic signals for transcriptional silencing of euchromatin.[6][8] By inhibiting the catalytic activity of the G9a/GLP complex, BIX-01338 leads to a reduction in global H3K9me2 levels, which can result in the reactivation of silenced genes.
Q2: What is "hydrate toxicity" and how does it relate to BIX-01338?
The term "hydrate" indicates that molecules of water are incorporated into the compound's crystal structure. While "hydrate toxicity" is not a standard toxicological term, issues can arise from the physicochemical properties of the hydrate form compared to the anhydrous form:
-
Solubility: The hydrate form may have different solubility profiles in solvents like DMSO and in aqueous cell culture media. Poor solubility can lead to precipitation of the compound, causing direct physical stress to cells or resulting in an inaccurate final concentration.
-
Effective Concentration: The molecular weight of the hydrate is higher than the anhydrous form. When preparing stock solutions, it is crucial to use the molecular weight of the specific form you have (this compound) to ensure accurate molar concentrations. An incorrect calculation can lead to unintentionally high doses.
Always refer to the manufacturer's datasheet for the correct molecular weight and handling instructions for this compound.[9]
Q3: What are the typical working concentrations for BIX-01338 in cell culture?
The effective concentration of BIX-01338 is highly dependent on the cell type and the duration of treatment. It is essential to perform a dose-response curve for each new cell line and experimental setup.
| Parameter | Concentration Range | Notes |
| Biochemical IC50 (G9a) | ~1.7 µM | This is the concentration required to inhibit the enzyme's activity by 50% in a cell-free assay. |
| Cellular EC50 | 1 - 10 µM | The effective concentration in cells is typically higher than the biochemical IC50. A common starting range for dose-response is 0.5 µM to 20 µM. |
| Toxicity Threshold | >10 µM | Cytotoxicity is often observed at concentrations significantly above the cellular EC50. This can vary widely between cell lines. |
Note: These values are approximate and should be empirically determined.
Q4: How can I confirm that the observed cellular effects are due to G9a/GLP inhibition and not off-target toxicity?
Validating that a phenotype is a direct result of inhibiting the intended target is crucial for rigorous research.[2]
-
Genetic Validation: Use RNA interference (siRNA or shRNA) to specifically knock down G9a and/or GLP. The resulting phenotype should mimic the effect observed with BIX-01338 treatment.
-
Rescue Experiment: If possible, introduce a mutated, inhibitor-resistant version of G9a/GLP into the cells. If the inhibitor's effect is on-target, this should rescue the phenotype.
-
Downstream Marker Analysis: Confirm target engagement by measuring the levels of H3K9me2 via Western blot or immunofluorescence. A significant reduction in this mark indicates successful inhibition of G9a/GLP.
Experimental Protocols
Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion
This protocol determines the number of viable and non-viable cells in a culture following treatment with BIX-01338, providing a measure of its cytotoxicity.
Methodology:
-
Cell Plating: Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.[2]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in your complete cell culture medium.[2] Include "untreated" and "vehicle-only" (e.g., DMSO) controls. Replace the medium in the wells with the medium containing the inhibitor or controls.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using a dissociation reagent like Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cell suspension.
-
For suspension cells, collect them directly from the wells.
-
-
Staining: Mix a small volume (e.g., 20 µL) of your cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Counting: Load the mixture onto a hemocytometer. Count the number of unstained (viable) and blue-stained (non-viable) cells within the grid.[10]
-
Data Analysis: Calculate the percentage of viable cells for each condition:
-
Percent Viability = (Number of Viable Cells / Total Number of Cells) x 100
-
Plot the percent viability against the log of the inhibitor concentration to determine the toxicity curve and calculate the LC50 (lethal concentration, 50%).[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription | The EMBO Journal [link.springer.com]
- 7. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cell Culture Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Enhancing the In Vivo Pharmacokinetics of BIX-01338 Hydrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo pharmacokinetics of BIX-01338 hydrate (B1144303), a histone lysine (B10760008) methyltransferase G9a inhibitor. Given that specific pharmacokinetic data for BIX-01338 hydrate is not extensively published, this guide synthesizes general industry strategies for poorly soluble compounds and applies them to the known characteristics of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for poor in vivo exposure of this compound?
A1: this compound is a complex organic molecule with a molecular weight of 621.6 g/mol .[1] Compounds of this nature often exhibit poor aqueous solubility, which is a primary reason for low oral bioavailability and suboptimal in vivo exposure. The key factors contributing to this may include:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in gastrointestinal fluids for absorption.
-
Poor Dissolution Rate: Even if soluble, the rate at which the solid compound dissolves may be too slow.
-
High Lipophilicity: The molecule may preferentially partition into lipid environments, hindering absorption from the aqueous intestinal milieu.
-
Efflux Transporter Substrate: The compound might be actively transported out of intestinal cells back into the gut lumen by efflux pumps like P-glycoprotein.
-
First-Pass Metabolism: Significant metabolism in the gut wall or liver can reduce the amount of active compound reaching systemic circulation.
Q2: I'm seeing high variability in my pharmacokinetic data between animals. What could be the cause?
A2: High inter-animal variability is often linked to formulation issues. If this compound is not fully dissolved or is unstable in the dosing vehicle, it can lead to inconsistent dosing and absorption. Precipitation of the compound in the gastrointestinal tract upon administration is a common culprit. Consider evaluating the stability of your formulation under physiological conditions.
Q3: Can I simply dissolve this compound in DMSO for in vivo studies?
A3: While this compound is highly soluble in DMSO (up to 200 mg/mL), using pure DMSO for in vivo administration is generally not recommended due to its toxicity.[2] A common and safer approach is to use a co-solvent system. A typical formulation for poorly soluble compounds involves a mixture of DMSO, a surfactant like Tween 80, and a vehicle like saline or water. This helps to keep the compound in solution upon injection.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable plasma concentration after oral dosing. | Poor aqueous solubility and/or dissolution rate. | 1. Particle Size Reduction: Micronize the this compound powder to increase surface area and enhance dissolution. 2. Formulation Enhancement: Develop an enabling formulation such as a self-emulsifying drug delivery system (SEDDS), an amorphous solid dispersion, or a cyclodextrin (B1172386) complex. |
| Precipitation observed when preparing the dosing formulation. | The compound is not sufficiently soluble in the chosen vehicle. | 1. Optimize Co-solvent System: Adjust the ratios of solvents. For example, a common parenteral formulation for preclinical studies is 10% DMSO, 5% Tween 80, and 85% Saline. Ensure the components are added sequentially and mixed thoroughly. 2. pH Adjustment: If BIX-01338 has ionizable groups, adjusting the pH of the vehicle may improve solubility. |
| Inconsistent results in a dose-response study. | Non-linear absorption due to solubility limitations at higher doses. | 1. Use an Enabling Formulation: A formulation that improves solubility, such as a lipid-based system, can help maintain dose proportionality. 2. Consider Alternative Routes: If oral bioavailability remains a challenge, consider intraperitoneal (IP) or intravenous (IV) administration to bypass absorption barriers, though formulation for these routes is still critical. |
| Compound appears unstable in the formulation over time. | Chemical degradation or physical instability (e.g., crystallization). | 1. Conduct Formulation Stability Studies: Assess the physical and chemical stability of your formulation at the intended storage and administration temperatures. 2. Protect from Light and Moisture: this compound may be sensitive to environmental factors. Store in a sealed, protected environment. |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Parenteral Administration
This protocol describes the preparation of a common vehicle system for administering hydrophobic compounds like this compound in preclinical animal studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Tween® 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile, injectable grade
Procedure:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Add the required volume of DMSO to the powder. For a final formulation of 10% DMSO, if the total volume is 1 mL, you would start with 100 µL of DMSO.
-
Vortex or sonicate the mixture until the this compound is completely dissolved. A clear solution should be obtained.
-
Add the required volume of Tween 80 (e.g., 50 µL for a 5% final concentration).
-
Mix thoroughly until the solution is homogeneous.
-
Slowly add the saline dropwise while vortexing to bring the solution to the final volume (e.g., add 850 µL of saline).
-
Visually inspect the final solution for any signs of precipitation. The solution should remain clear.
-
Administer to the animal immediately after preparation. If storage is necessary, perform stability tests first.
Visualizations
Signaling Pathway Inhibition
Caption: Mechanism of action for this compound as a G9a inhibitor.
Experimental Workflow for Formulation Development
Caption: Workflow for improving the in vivo pharmacokinetics of BIX-01338.
Troubleshooting Logic for Poor Exposure
Caption: Decision tree for troubleshooting low in vivo exposure of BIX-01338.
References
Technical Support Center: Overcoming Resistance to BIX-01338 Hydrate in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the G9a histone methyltransferase inhibitor, BIX-01338 hydrate (B1144303), in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is BIX-01338 hydrate and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the G9a histone methyltransferase (also known as EHMT2).[1][2] G9a is an enzyme that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me2), a mark associated with gene repression.[3] By inhibiting G9a, this compound leads to a reduction in global H3K9me2 levels, which can reactivate the expression of silenced tumor suppressor genes, induce apoptosis, and trigger autophagy-associated cell death in cancer cells.[4][5][6]
Q2: What are the common mechanisms by which cancer cells develop resistance to this compound?
A2: Resistance to G9a inhibitors like this compound can arise through several mechanisms:
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Upregulation of drug efflux pumps: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, which actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Activation of alternative survival pathways: Cancer cells may compensate for G9a inhibition by upregulating pro-survival signaling pathways, such as the PI3K/AKT pathway, to evade apoptosis.[7]
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Emergence of cancer stem-like cells (CSCs): A subpopulation of cancer cells with stem-like properties can be inherently resistant to therapy and contribute to tumor recurrence.[8]
-
Altered cellular metabolism: Changes in metabolic pathways, such as an increase in glutathione (B108866) (GSH) synthesis, can help cancer cells neutralize the reactive oxygen species (ROS) induced by G9a inhibitors, thereby promoting survival.[9][10]
Q3: What are the observable signs of resistance to this compound in my cell culture experiments?
A3: Signs of resistance in your cell culture experiments may include:
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A significant increase in the half-maximal inhibitory concentration (IC50) value of this compound compared to sensitive cell lines.
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Reduced induction of apoptosis or cell death at previously effective concentrations.
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Lack of decrease in H3K9me2 levels upon treatment, as observed by Western blot.
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Resumption of cell proliferation after an initial period of growth inhibition.
Q4: How can I overcome resistance to this compound in my experiments?
A4: The most effective strategy to overcome resistance to G9a inhibitors is through combination therapy.[11] By targeting multiple pathways simultaneously, you can often achieve a synergistic effect and re-sensitize resistant cells to treatment.[11] This guide provides detailed information and protocols for several combination strategies.
Troubleshooting Guides
This section provides structured guidance on common issues encountered when working with this compound and resistant cancer cells.
Issue 1: Decreased Sensitivity to this compound (High IC50 Value)
Possible Causes and Solutions
| Possible Cause | Suggested Solution | Rationale |
| Upregulation of drug efflux pumps (e.g., P-glycoprotein) | Co-administer this compound with a known ABC transporter inhibitor (e.g., Verapamil, Tariquidar). | This will increase the intracellular concentration of this compound by preventing its removal from the cell. |
| Activation of pro-survival pathways (e.g., PI3K/AKT) | Combine this compound with an inhibitor of the specific survival pathway (e.g., a PI3K inhibitor like Wortmannin or a general kinase inhibitor). | Dual inhibition of G9a and a key survival pathway can lead to a synergistic induction of apoptosis.[7] |
| Presence of a resistant cancer stem-like cell (CSC) population | Combine this compound with a CSC-targeting agent or a therapy that CSCs are sensitive to. | G9a inhibition has been shown to reduce the "stemness" of cancer cells, potentially sensitizing them to other treatments. |
| Increased antioxidant capacity (e.g., elevated glutathione levels) | Co-treat with an agent that depletes glutathione (e.g., Buthionine sulfoximine (B86345) - BSO) or increases oxidative stress. | BIX-01294 (a close analog of BIX-01338) has been shown to disrupt redox homeostasis; enhancing this effect can overcome resistance.[4] |
Quantitative Data: IC50 Values of G9a Inhibitors in Sensitive vs. Resistant Cells
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| Pancreatic Cancer (PANC-1) | Gemcitabine (B846) | ~10 nM | >1 µM | >100 | [12] |
| Colorectal Cancer (SW620) | SN-38 | ~20 nM | ~60 nM (in shG9a cells) | ~0.33 (sensitization) | [6] |
| Head and Neck Squamous Cell Carcinoma (SAS) | Cisplatin (B142131) | ~5 µM | ~25 µM | 5 | [9] |
| Neuroblastoma (various) | BIX-01294 | 1-20 µM | Not specified | Not applicable | [3] |
Issue 2: Lack of Apoptosis Induction
Possible Causes and Solutions
| Possible Cause | Suggested Solution | Rationale |
| Upregulation of anti-apoptotic proteins (e.g., Survivin, Bcl-2) | Combine this compound with agents that downregulate or inhibit anti-apoptotic proteins. For example, co-treatment with TRAIL can overcome resistance by downregulating Survivin.[13] | This will lower the threshold for apoptosis induction. |
| Cell cycle arrest without apoptosis | Combine this compound with a DNA-damaging agent (e.g., Cisplatin, Topoisomerase inhibitors). | G9a inhibition can lead to DNA damage, and combining it with another DNA-damaging agent can push the cells into apoptosis.[14] |
| Induction of autophagy as a survival mechanism | Co-treat with an autophagy inhibitor (e.g., 3-Methyladenine, Chloroquine). | While BIX compounds can induce autophagy-associated cell death, in some contexts, autophagy can be a pro-survival mechanism.[4][15] Inhibiting it may shift the balance towards apoptosis. |
Key Combination Therapy Strategies
Combining this compound with other anti-cancer agents is a promising approach to overcome resistance. Below are some evidence-based combination strategies.
Combination with Chemotherapeutic Agents
Summary of Synergistic Effects
| Chemotherapeutic Agent | Cancer Type | Observed Synergistic Effect | Reference |
| Gemcitabine | Pancreatic Cancer | G9a inhibition sensitizes resistant cells to gemcitabine by reducing "stemness" and invasiveness.[8] | [8] |
| Cisplatin | Head and Neck Squamous Cell Carcinoma | G9a inhibition sensitizes resistant cells to cisplatin by increasing cellular apoptosis.[9] | [9] |
| Topoisomerase I Inhibitors (SN-38, Camptothecin) | Colorectal Cancer | G9a depletion synergizes with topoisomerase I inhibitors, leading to a dramatic increase in DNA damage.[6][14] | [6][14] |
Illustrative Data: Sensitization to Chemotherapy with G9a Inhibition
| Cell Line | Chemotherapeutic | IC50 (Chemo alone) | IC50 (Chemo + G9a inhibitor) | Fold Sensitization | Reference |
| Colorectal Cancer (SW620 shG9a) | SN-38 | ~60 nM | ~20 nM | 3 | [6] |
| Head and Neck (SAS-CR) | Cisplatin | ~25 µM | ~10 µM (with UNC0638) | 2.5 | [9] |
Combination with Targeted Therapies
| Targeted Agent | Mechanism of Synergy | Reference |
| TRAIL (TNF-related apoptosis-inducing ligand) | BIX-01294 downregulates the anti-apoptotic protein Survivin, sensitizing cells to TRAIL-induced apoptosis.[13] | [13] |
| EZH2 Inhibitors (e.g., GSK126) | Combined inhibition of G9a and EZH2 synergistically induces apoptosis through the upregulation of IL24.[10] | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound alone or in combination with other drugs.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and/or the combination drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Cell Treatment: Treat cells with the desired concentrations of this compound and/or combination drugs for the desired time period (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[7][8][9][14]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for G9a and H3K9me2
This protocol is to verify the on-target effect of this compound.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against G9a (e.g., 1:1000 dilution) and H3K9me2 (e.g., 1:1000 dilution). Use an antibody against Histone H3 or β-actin as a loading control.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for testing combination therapies.
Caption: Troubleshooting logic for this compound resistance.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of H3K9 Methyltransferase G9a Repressed Cell Proliferation and Induced Autophagy in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. G9a Promotes Breast Cancer Recurrence through Repression of a Pro-inflammatory Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Down-regulation of G9a triggers DNA damage response and inhibits colorectal cancer cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 13. Histone methyltransferase and drug resistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. mdpi.com [mdpi.com]
Minimizing the cytotoxic effects of BIX-01338 hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of BIX-01338 hydrate (B1144303) in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving BIX-01338 hydrate, offering potential causes and solutions to mitigate unintended cytotoxicity.
Issue 1: High levels of cell death observed at desired experimental concentrations.
-
Potential Cause: this compound, and its close analog BIX-01294, can induce cytotoxicity through the production of Reactive Oxygen Species (ROS) and the induction of autophagy-associated cell death.[1][2][3][4]
-
Solution 1: Co-treatment with an antioxidant. The antioxidant N-acetylcysteine (NAC) has been shown to reduce BIX-01294-induced cell death by mitigating ROS accumulation.[1][2][3][4]
-
Solution 2: Co-treatment with an autophagy inhibitor. Autophagy inhibitors such as 3-methyladenine (B1666300) (3-MA) or chloroquine (B1663885) can suppress BIX-01294-induced cell death.[1][2][3][4]
-
Solution 3: Optimize concentration and incubation time. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment that achieves the desired biological effect with minimal cytotoxicity.
Issue 2: Inconsistent or non-reproducible cytotoxicity results.
-
Potential Cause: Variability in cell health, passage number, or seeding density can significantly impact cellular responses to this compound.
-
Solution: Maintain consistent cell culture practices. Use cells at a similar passage number and ensure they are in the logarithmic growth phase when initiating experiments. Standardize seeding density across all experiments.
Issue 3: Difficulty distinguishing between apoptosis and autophagy-mediated cell death.
-
Potential Cause: this compound can induce both apoptotic and autophagic pathways.
-
Solution: Utilize specific markers and assays to differentiate between the two cell death mechanisms. For apoptosis, assess caspase-3 activation and PARP cleavage.[5][6][7] For autophagy, monitor the formation of LC3-II puncta.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound is a histone lysine (B10760008) methyltransferase inhibitor.[8][9][10] Its cytotoxic effects are primarily attributed to the inhibition of EHMT2/G9a, which leads to an accumulation of intracellular reactive oxygen species (ROS) and triggers autophagy-dependent cell death and apoptosis.[1][2][3][4]
Q2: How can I reduce the cytotoxic effects of this compound without compromising its intended experimental outcome?
A2: Co-treatment with the antioxidant N-acetylcysteine (NAC) can effectively reduce ROS-mediated cytotoxicity.[1][2][3][4] Alternatively, the use of autophagy inhibitors like 3-methyladenine (3-MA) or chloroquine can also mitigate cell death.[1][2][3][4] It is recommended to perform pilot experiments to determine the optimal concentration of these inhibitors for your specific cell type and experimental conditions.
Q3: What are the typical concentrations of this compound that induce cytotoxicity?
A3: The cytotoxic concentration of this compound can vary depending on the cell line. For the related compound BIX-01294, IC50 values are typically in the low micromolar range. For example, the IC50 for G9a inhibition is approximately 1.7 µM.[8] Significant cytotoxicity in various cancer cell lines is often observed at concentrations between 5 µM and 20 µM after 24 hours of treatment.[1][11]
Q4: Are there any known synergistic effects of this compound with other compounds?
A4: Yes, for instance, BIX-01294 has been shown to sensitize glioma cells to the chemotherapeutic agent temozolomide, suggesting a potential for combination therapies.[5][12]
Data Presentation
Table 1: Cytotoxicity of BIX-01294 in Various Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | 24 | ~10 | [1] |
| SKBr3 (Breast Cancer) | 24 | ~7.5 | [1] |
| HCT116 (Colon Cancer) | 24 | ~12.5 | [1] |
| U251 (Glioma) | 24 | Not specified, significant apoptosis at 8 µM | [6][7] |
| MOLT-4 (Leukemia) | 24 | ~4 | [13] |
| Jurkat (Leukemia) | 24 | ~2 | [13] |
Table 2: Effect of Inhibitors on BIX-01294-Induced Cell Death in MCF-7 Cells
| Treatment | Cell Viability (%) | Reference |
| Control | 100 | [1] |
| BIX-01294 (10 µM) | ~50 | [1] |
| BIX-01294 (10 µM) + 3-MA (2 mM) | ~80 | [1] |
| BIX-01294 (10 µM) + NAC (5 mM) | ~90 | [1] |
Experimental Protocols
1. Protocol for Assessing this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Protocol for Co-treatment with N-acetylcysteine (NAC) to Mitigate Cytotoxicity
-
Cell Seeding: Follow step 1 of the MTT assay protocol.
-
Pre-treatment with NAC: Prepare a stock solution of NAC. One hour prior to this compound treatment, add NAC to the cells at a final concentration of 1-5 mM.
-
This compound Treatment: Add this compound at the desired concentrations to the NAC-containing medium.
-
Assessment: Proceed with the MTT assay (or other viability assays) as described above.
3. Protocol for Quantification of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat cells with this compound with or without NAC pre-treatment in a 6-well plate.
-
Staining: After the desired incubation period, remove the medium and wash the cells with PBS. Add 1 mL of 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in PBS and incubate for 30 minutes at 37°C in the dark.
-
Cell Harvesting: Wash the cells with PBS and detach them using trypsin.
-
Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer with excitation at 488 nm and emission at 525 nm.
Visualizations
Caption: this compound cytotoxicity pathway.
Caption: Workflow for MTT cytotoxicity assay.
Caption: Troubleshooting high cytotoxicity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. BIX-01294 induces autophagy-associated cell death via EHMT2/G9a dysfunction and intracellular reactive oxygen species production [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Pre-treatment or Post-treatment of Human Glioma Cells With BIX01294, the Inhibitor of Histone Methyltransferase G9a, Sensitizes Cells to Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of G9a inhibitor BIX‑01294 acting on U251 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. stemcell.com [stemcell.com]
- 11. The Histone Methyltransferase Inhibitor BIX01294 Inhibits HIF-1α Stability and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pre-treatment or Post-treatment of Human Glioma Cells With BIX01294, the Inhibitor of Histone Methyltransferase G9a, Sensitizes Cells to Temozolomide [frontiersin.org]
- 13. daneshyari.com [daneshyari.com]
BIX-01338 hydrate degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and proper storage of BIX-01338 hydrate (B1144303), along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid BIX-01338 hydrate?
To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container, protected from light and moisture. There are slightly varied recommendations from suppliers regarding the optimal storage temperature. Some suggest storage at -20°C, while others recommend 2-8°C. For maximum stability and to err on the side of caution, storing at -20°C is advisable. The compound is known to be hygroscopic, meaning it can absorb moisture from the air, which may lead to degradation. Therefore, storage in a desiccated environment is critical.
2. How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO.[1] To prepare a stock solution, it is recommended to use fresh, anhydrous DMSO to minimize the impact of moisture on solubility. Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.
3. What is the stability of this compound stock solutions?
The stability of stock solutions is dependent on the storage temperature:
-
Stored at -80°C , the solution is stable for up to 6 months .
-
Stored at -20°C , the solution is stable for up to 1 month .
For both temperatures, it is crucial that the solutions are stored in tightly sealed containers and protected from light.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibitory activity | Degradation of this compound: The compound may have degraded due to improper storage or handling. | - Ensure the solid compound and stock solutions have been stored according to the recommendations (see FAQs).- Prepare fresh stock solutions from a new vial of the solid compound.- Perform a stability check of your compound using a method like HPLC (see Experimental Protocols). |
| Suboptimal inhibitor concentration: The effective concentration can vary between cell lines and experimental setups. | - Perform a dose-response experiment to determine the optimal concentration for your specific system. | |
| Solubility issues: The inhibitor may not be fully dissolved, leading to a lower effective concentration. | - Ensure the compound is fully dissolved in anhydrous DMSO before further dilution.- Avoid precipitation when diluting into aqueous buffers or cell culture media. | |
| Significant off-target effects or cellular toxicity | High inhibitor concentration: The concentration used may be too high, leading to non-specific effects. | - Lower the concentration of this compound used in your experiment.- Determine the IC50 value for your specific cell line to use a more targeted concentration. |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. | - Ensure the final solvent concentration is consistent across all conditions and is below the toxic threshold for your cell line (typically <0.5%). | |
| Variability between experimental replicates | Inconsistent solution preparation: Pipetting errors or incomplete dissolution can lead to variations in concentration. | - Use calibrated pipettes and ensure the stock solution is homogenous before making dilutions. |
| Batch-to-batch variability: There may be slight differences between different manufacturing lots of the inhibitor. | - If possible, use the same batch of this compound for a series of related experiments.- If you suspect batch-to-batch variability, consider testing a new lot. |
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound under various conditions. The specific parameters may need to be optimized for your available equipment and columns.
Objective: To determine the degradation of this compound over time under specific storage conditions (e.g., temperature, light exposure).
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Methodology:
-
Preparation of Standard Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or acetonitrile) to prepare a stock solution of known concentration.
-
Further dilute the stock solution with the mobile phase to a working concentration suitable for HPLC analysis.
-
-
Forced Degradation Studies (Optional but Recommended):
-
To identify potential degradation products and to ensure the method is "stability-indicating," perform forced degradation studies.
-
Acid/Base Hydrolysis: Incubate the this compound solution with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature for a defined period.
-
Oxidative Degradation: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Expose a solid sample or a solution to UV light.
-
Analyze the stressed samples by HPLC to observe the formation of degradation peaks.
-
-
Stability Study:
-
Prepare multiple aliquots of a this compound solution of a known concentration.
-
Store these aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) is a common starting point for small molecule analysis. The gradient can be optimized to achieve good separation of the parent compound from any degradants.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determine the optimal UV wavelength for detection by running a UV scan of this compound.
-
Injection Volume: Typically 10-20 µL.
-
-
Data Analysis:
-
Record the peak area of the this compound peak at each time point for each storage condition.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound versus time for each condition to determine the degradation rate.
-
Visualizations
Signaling Pathway
BIX-01338 is an inhibitor of the histone methyltransferases EHMT2 (also known as G9a) and EHMT1 (also known as GLP). These enzymes are responsible for the dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me2), a mark associated with transcriptional repression. By inhibiting EHMT2/G9a, BIX-01338 reduces the levels of H3K9me2, leading to the reactivation of silenced genes.
Caption: Mechanism of BIX-01338 action on histone methylation.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for this compound stability testing.
References
Technical Support Center: Interpreting H3K9me2 Levels After BIX-01338 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BIX-01338 and observing variable histone H3 lysine (B10760008) 9 dimethylation (H3K9me2) levels.
Frequently Asked Questions (FAQs)
Q1: What is BIX-01338 and what is its primary target?
BIX-01338 is a small molecule that functions as a histone methyltransferase (HMTase) inhibitor.[1][2] It acts in a SAM-competitive manner, meaning it competes with the methyl donor S-Adenosyl methionine. While it is known to inhibit a broad spectrum of HMTases, its targets include G9a (also known as EHMT2), which is a primary enzyme responsible for H3K9me2, as well as other enzymes like SUV39H1 (responsible for H3K9me3) and PRMT1.
Q2: I treated my cells with BIX-01338, but I don't see a significant decrease in global H3K9me2 levels. Why might this be?
There are several potential reasons for this observation:
-
Limited Cellular Activity: BIX-01338 has been reported to have limited efficacy in modulating H3K9 methylation levels within cellular systems at non-cytotoxic concentrations.[3] The concentrations required to inhibit HMTases can also affect cell viability, making it challenging to observe specific epigenetic changes without confounding cytotoxic effects.
-
Off-Target Effects: BIX-01338 is a broad-spectrum inhibitor and can affect other methyltransferases, which might lead to complex downstream effects that indirectly influence H3K9me2 levels or mask the direct inhibitory effect.[3]
-
Experimental Variability: Issues with the experimental protocol, such as inhibitor stability, treatment duration, or the sensitivity of the detection method (e.g., Western Blot, ChIP), can contribute to a lack of observable change.
Q3: Are there alternative inhibitors I can use to target G9a and reduce H3K9me2 levels in cells?
Yes, several other G9a inhibitors are available and have been reported to be more potent or selective in cellular assays. A closely related compound, BIX-01294 , is a selective G9a inhibitor that has been shown to effectively reduce H3K9me2 levels in various cell types.[4][5][6][7][8] Other potent and selective G9a/GLP inhibitors include UNC0638, UNC0642, and A-366.[6][7][9]
Q4: What are the expected downstream biological consequences of G9a inhibition and H3K9me2 reduction?
Inhibition of G9a and subsequent reduction of H3K9me2, a mark associated with transcriptional repression, can lead to the reactivation of silenced genes.[4][10] This can trigger various cellular processes, including:
The specific outcome can be highly dependent on the cell type and the experimental context.
Troubleshooting Guides
Problem 1: Inconsistent or No Change in H3K9me2 Levels by Western Blot
If you are not observing the expected decrease in H3K9me2 levels after BIX-01338 treatment via Western Blot, consider the following troubleshooting steps:
Troubleshooting Steps:
| Potential Cause | Suggested Solution |
| Inactive Compound | Ensure the BIX-01338 powder is properly stored at -20°C. Prepare fresh stock solutions in DMSO and use them promptly. Avoid repeated freeze-thaw cycles. |
| Suboptimal Treatment Conditions | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. Be mindful of potential cytotoxicity at higher concentrations. |
| Inefficient Histone Extraction | For Western blotting of histone modifications, ensure your lysis protocol is optimized for chromatin-associated proteins. Standard RIPA buffer may not be sufficient. Consider using a histone extraction protocol (e.g., acid extraction) or a whole-cell lysis buffer that includes strong detergents and sonication to shear chromatin.[13] |
| Poor Antibody Performance | Validate your H3K9me2 antibody using positive and negative controls. Ensure you are using an antibody specific for dimethylated H3K9 and not other methylation states. Check the manufacturer's datasheet for recommended dilutions and blocking conditions. |
| Loading Control Issues | Use total Histone H3 as a loading control for histone modifications, as the total amount of histone protein should remain relatively constant. Beta-actin or GAPDH may not be appropriate loading controls for nuclear extracts.[13] |
| Transfer Issues | Histones are small, basic proteins and may transfer through the membrane. Optimize your transfer conditions (voltage, time) and consider using a membrane with a smaller pore size (e.g., 0.2 µm PVDF). |
Problem 2: Ambiguous Results in Chromatin Immunoprecipitation (ChIP) Assays
If your ChIP-qPCR or ChIP-seq results show variable H3K9me2 enrichment at specific gene loci after BIX-01338 treatment, consider these points:
Troubleshooting Steps:
| Potential Cause | Suggested Solution |
| Inefficient Chromatin Shearing | Ensure your sonication or enzymatic digestion protocol consistently produces chromatin fragments in the desired size range (typically 200-800 bp). Run an aliquot of your sheared chromatin on an agarose (B213101) gel to verify fragmentation. |
| Antibody Specificity and Efficiency | Use a ChIP-validated antibody for H3K9me2. Perform a titration to determine the optimal amount of antibody for your immunoprecipitation. Include appropriate isotype controls and positive and negative control loci in your qPCR analysis.[14] |
| High Background Signal | Optimize your washing steps to reduce non-specific binding. Ensure your blocking steps are adequate. Consider pre-clearing your chromatin with protein A/G beads before immunoprecipitation. |
| Variability in Cross-linking | Standardize your formaldehyde (B43269) cross-linking protocol (concentration, time, and quenching) to ensure consistency between experiments. Over- or under-cross-linking can affect immunoprecipitation efficiency. |
| Data Normalization | For ChIP-qPCR, express your results as a percentage of input to account for variations in chromatin preparation. For ChIP-seq, use appropriate bioinformatic pipelines to normalize for library size and background.[15] |
Experimental Protocols
Protocol 1: Western Blotting for H3K9me2
-
Cell Lysis and Protein Extraction:
-
Treat cells with BIX-01338 at the desired concentration and for the appropriate duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells directly in 1X Laemmli sample buffer containing protease and phosphatase inhibitors.
-
Sonicate the samples on ice to shear chromatin and reduce viscosity.
-
Boil the samples at 95-100°C for 5-10 minutes.[13]
-
-
SDS-PAGE and Transfer:
-
Separate proteins on a 15% polyacrylamide gel to resolve low molecular weight histones.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K9me2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) for H3K9me2
-
Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclei in a shearing buffer and sonicate to fragment the chromatin to an average size of 200-800 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an H3K9me2 antibody or an isotype control antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Analysis:
-
Analyze the enrichment of specific DNA sequences by qPCR or perform library preparation for ChIP-seq.
-
Data Presentation
Table 1: Summary of G9a Inhibitors and their Reported Effects
| Inhibitor | Primary Target(s) | Reported IC50 | Cellular H3K9me2 Reduction | Key Biological Effects |
| BIX-01338 | G9a, SUV39H1, PRMT1 | 4.7 µM (for G9a)[16] | Limited/at cytotoxic concentrations[3] | Cytotoxicity at effective HMT inhibitory concentrations |
| BIX-01294 | G9a/EHMT2 | 2.7 µM[6][7] | Yes[4][8] | Autophagy, Apoptosis, Cell Cycle Arrest |
| UNC0638 | G9a, GLP | <15 nM[7] | Yes | Antiviral activity |
| A-366 | G9a, GLP | 3.3 nM (for G9a)[6] | Yes | Lower cytotoxicity compared to other G9a inhibitors |
Visualizations
Caption: Mechanism of action for BIX-01338 as a histone methyltransferase inhibitor.
Caption: Experimental workflow for detecting H3K9me2 levels by Western Blot.
Caption: Troubleshooting logic for Chromatin Immunoprecipitation (ChIP) experiments.
References
- 1. HMTase Inhibitor III, BIX-01338 The Protein Methyltransferase Inhibitor II, BIX-01338 controls the biological activity of Protein Methyltransferase. This small molecule/inhibitor is primarily used for Cell Structure applications. [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Small-Molecule Probe of the Histone Methyltransferase G9a Induces Cellular Senescence in Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models [ideas.repec.org]
- 5. BIX-01294 induces autophagy-associated cell death via EHMT2/G9a dysfunction and intracellular reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Promise for Histone Methyltransferase Inhibitors for Epigenetic Therapy in Clinical Oncology: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. H3K9me2 - Wikipedia [en.wikipedia.org]
- 11. BIX-01294, a G9a inhibitor, suppresses cell proliferation by inhibiting autophagic flux in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EHMT2 inhibitor BIX-01294 induces endoplasmic reticulum stress mediated apoptosis and autophagy in diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioinformatic Analysis for Profiling Drug-induced Chromatin Modification Landscapes in Mouse Brain Using ChlP-seq Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BIX01338 | Histone Methyltransferase | CAS 1228184-65-3 | BIX-01338 hydrate | Histone Methyltransferase 抑制剂 | 美国InvivoChem [invivochem.cn]
Validation & Comparative
A Researcher's Guide to Validating G9a Inhibition in Cellular Assays: A Comparison of BIX-01338 Hydrate and Modern Alternatives
This guide provides a comprehensive comparison of small molecule inhibitors used to study the function of the histone methyltransferase G9a (also known as EHMT2) in a cellular context. We will focus on the validation of G9a inhibition, comparing the performance of BIX-01338 hydrate (B1144303) with newer, more potent, and selective alternatives like BIX-01294, UNC0638, and A-366. This document offers supporting experimental data, detailed protocols for key validation assays, and visualizations to clarify complex pathways and workflows for researchers, scientists, and drug development professionals.
Introduction to G9a and Its Inhibition
G9a is a key protein lysine (B10760008) methyltransferase that plays a critical role in epigenetic regulation.[1] It primarily catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression.[1][2] G9a often forms a heterodimeric complex with the G9a-like protein (GLP, or EHMT1) to perform its function.[1] Due to its role in silencing tumor suppressor genes and its overexpression in various cancers, G9a has emerged as a promising therapeutic target.[3][4]
Small molecule inhibitors are invaluable tools for probing the biological functions of G9a. An ideal inhibitor should exhibit high potency, selectivity against other methyltransferases, good cell permeability, and minimal cytotoxicity. Validating that an inhibitor effectively engages G9a in cells and produces a specific biological outcome without off-target effects or toxicity is a critical step in research. This guide compares several compounds used for this purpose.
G9a Signaling Pathway
The diagram below illustrates the primary function of the G9a/GLP complex in gene silencing. The complex utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to dimethylate Histone H3 at Lysine 9 (H3K9), leading to chromatin compaction and transcriptional repression of target genes.
Comparison of G9a Inhibitors
While BIX-01338 was identified as an early histone methyltransferase inhibitor, its utility in cellular studies is severely limited. Newer compounds have been developed with vastly improved potency, selectivity, and cellular characteristics.
-
BIX-01338 Hydrate: An early, broad-spectrum inhibitor that acts in a SAM-competitive manner. Crucially, it demonstrates cytotoxicity at the concentrations required to inhibit G9a in cells, making it unsuitable for cellular assays and limiting its use to in vitro, cell-free systems.
-
BIX-01294: A first-generation G9a/GLP inhibitor that is competitive with the peptide substrate.[5] While it was a foundational tool, it suffers from relatively low cellular potency and a narrow window between its effective concentration and its toxic concentration.[6][7]
-
UNC0638: A highly potent and selective chemical probe for G9a and GLP with excellent cell permeability.[6] It demonstrates a clear separation between its functional potency (reducing H3K9me2 levels) and its cytotoxicity, with a toxicity/function ratio greater than 100, compared to less than 6 for BIX-01294.[6]
-
A-366: A potent and selective G9a/GLP inhibitor with IC50 values of 3.3 nM and 38 nM, respectively.[8] It shows remarkable selectivity, with over 1000-fold greater affinity for G9a/GLP compared to 21 other methyltransferases.[8]
Data Presentation: Inhibitor Potency and Cellular Activity
The tables below summarize the biochemical and cellular potencies of this compound's more effective alternatives. Data for BIX-01338 is omitted from the cellular table due to its documented unsuitability for such applications.
Table 1: Biochemical Inhibitory Potency (IC₅₀)
| Compound | G9a IC₅₀ | GLP IC₅₀ | Selectivity Profile | Reference |
|---|---|---|---|---|
| BIX-01294 | 2.7 µM | Weakly inhibits GLP | First selective dual G9a/GLP inhibitor.[5] | [8] |
| UNC0638 | <15 nM | 19 nM | Highly potent and selective for G9a/GLP over other epigenetic targets.[6] | [6][8] |
| UNC0642 | <2.5 nM | <2.5 nM | Potent and selective for G9a/GLP; suitable for in vivo studies.[4][8] | [8] |
| A-366 | 3.3 nM | 38 nM | >1000-fold selective for G9a/GLP over 21 other methyltransferases. |[8] |
Table 2: Cellular Activity and Cytotoxicity
| Compound | Cell Line | H3K9me2 Reduction IC₅₀ | Cytotoxicity (MTT Assay) | Reference |
|---|---|---|---|---|
| BIX-01294 | MCF-7 | ~4.1 µM | Toxic at concentrations >4.1 µM | [6] |
| UNC0638 | MCF-7 | ~80 nM (after 4 days) | Low toxicity, >100-fold separation from functional potency. | [6] |
| UNC0646* | MDA-MB-231 | <0.06 µM | Low cell toxicity. | [3] |
| A-366 | PC-3 | ~50 nM | Not specified, but shown to reduce H3K9me2 without immediate toxicity. | [8] |
Note: UNC0646 is a potent analog of the UNC0638 series with excellent cellular activity.[3]
Experimental Validation Workflow
Validating a G9a inhibitor requires a multi-step approach to confirm target engagement, downstream functional effects, and specificity, while monitoring for general toxicity.
Experimental Protocols
Below are detailed methodologies for key experiments essential for validating G9a inhibition in a cellular context.
Western Blot for Global H3K9me2 Levels
This protocol is used to measure the overall change in H3K9 dimethylation in a cell population after inhibitor treatment.
a. Cell Lysis and Histone Extraction:
-
Culture and treat cells with the G9a inhibitor (and vehicle control) for the desired time (e.g., 48-96 hours).
-
Harvest cells by scraping or trypsinization and wash with ice-cold PBS.
-
Perform acid extraction of histones or prepare whole-cell lysates. For acid extraction, lyse cells in a hypotonic buffer, pellet the nuclei, and extract histones with 0.2 M H₂SO₄ overnight at 4°C.
-
Precipitate histones with trichloroacetic acid, wash with acetone, and resuspend in water.
-
Determine protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Electrotransfer:
-
Prepare samples by diluting 0.5-1.0 µg of histone extract in 1X LDS sample buffer with 100 mM DTT.
-
Load samples onto a 10-15% Bis-Tris or Tris-Glycine polyacrylamide gel.[9]
-
Run the gel until adequate separation of low molecular weight proteins is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane. A wet transfer at 0.2 A for 60 minutes at 4°C is recommended for small proteins like histones.[9]
-
Verify transfer efficiency by staining the membrane with Ponceau S.
c. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[9]
-
Incubate the membrane with a primary antibody specific for H3K9me2 (e.g., rabbit anti-H3K9me2) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times for 5 minutes each with TBST.[9]
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[9]
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or film.
-
To normalize for loading, strip the membrane and re-probe with an antibody for total Histone H3.[9]
In-Cell Western (ICW) Assay
The ICW is a quantitative immunofluorescence assay performed in a microplate format, ideal for determining the IC₅₀ of inhibitors on cellular H3K9me2 levels.[3]
-
Cell Plating and Treatment: Seed cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the G9a inhibitor for 48-96 hours.
-
Fixation and Permeabilization:
-
Fix cells with 4% formaldehyde (B43269) in PBS for 20 minutes.
-
Wash wells with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1.5 hours.
-
Incubate with primary antibody against H3K9me2 overnight at 4°C.
-
Wash wells multiple times with PBS containing 0.1% Tween-20.
-
Incubate with an IRDye-conjugated secondary antibody for 1 hour in the dark.
-
For normalization, co-incubate with a DNA stain (like DRAQ5) or a whole-cell stain.[3]
-
-
Imaging and Analysis:
-
Wash wells thoroughly.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for H3K9me2 and normalize it to the cell number signal (DNA stain).
-
Plot the normalized signal against inhibitor concentration to determine the IC₅₀ value.
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to assess the cytotoxicity of the inhibitor.[3]
-
Seed cells in a 96-well plate and treat with a serial dilution of the inhibitor for the same duration as the functional assays.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Living cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) precipitate.[3]
-
Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot against inhibitor concentration to determine the CC₅₀ (50% cytotoxic concentration).
References
- 1. mdpi.com [mdpi.com]
- 2. The Histone H3 Methyltransferase G9A Epigenetically Activates the Serine-Glycine Synthesis Pathway to Sustain Cancer Cell Survival and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of G9a/GLP Inhibitors: BIX-01338 Hydrate versus BIX-01294
In the landscape of epigenetic research, the targeted inhibition of histone methyltransferases offers a powerful tool for understanding and potentially treating a variety of diseases, including cancer. Among these enzymes, G9a (EHMT2) and the closely related G9a-like protein (GLP, EHMT1) have emerged as key regulators of gene silencing through the methylation of histone H3 at lysine (B10760008) 9 (H3K9). This guide provides a detailed comparative analysis of two early G9a inhibitors, BIX-01338 hydrate (B1144303) and BIX-01294, to assist researchers in selecting the appropriate tool for their studies.
Chemical and Physicochemical Properties
BIX-01294 and BIX-01338 hydrate, while both targeting G9a, possess distinct chemical structures that influence their biochemical and cellular activities.
| Property | BIX-01294 | This compound |
| Chemical Formula | C₂₈H₃₈N₆O₂ | C₃₂H₂₄F₃N₃O₆ · H₂O |
| Molecular Weight | 490.64 g/mol | 621.56 g/mol |
| Appearance | White to off-white solid | Light blue to blue solid powder |
| Solubility | Soluble in DMSO | Soluble in DMSO (~200 mg/mL) |
Mechanism of Action and Inhibitory Potency
A critical distinction between these two inhibitors lies in their mechanism of action. BIX-01294 is a reversible and highly selective inhibitor of G9a and GLP that acts by competing with the histone substrate for binding to the enzyme.[1] In contrast, BIX-01338 is an S-adenosylmethionine (SAM) competitive inhibitor, meaning it competes with the methyl donor cofactor for its binding site on G9a.[2]
The inhibitory potency of these compounds against G9a and GLP is a key determinant of their utility. While data for BIX-01294 is more extensively reported with varying IC50 values across different studies, information for this compound is limited.
| Inhibitor | Target | IC50 (in vitro) | Notes |
| BIX-01294 | G9a | 1.7 µM, 1.9 µM, 2.7 µM[1][3] | Substrate-competitive inhibitor. |
| GLP | 0.7 µM, 0.9 µM[1][3] | ||
| This compound | G9a | 4.7 µM[2] | SAM-competitive inhibitor. |
| GLP | Not Reported |
It is important to note that other, more potent G9a/GLP inhibitors have since been developed, such as UNC0638 (G9a IC50 < 15 nM, GLP IC50 = 19 nM) and UNC0642 (G9a/GLP IC50 < 2.5 nM), which offer significantly higher potency and selectivity.[1][4]
Cellular Effects
The cellular consequences of G9a/GLP inhibition by these compounds have been investigated, with more extensive data available for BIX-01294.
BIX-01294:
-
Reduction of H3K9 Dimethylation (H3K9me2): Treatment of various cell lines with BIX-01294 leads to a significant reduction in global H3K9me2 levels.[5][6][7]
-
Induction of Autophagy: BIX-01294 has been shown to induce autophagy in several cancer cell lines.[8]
-
Induction of Necroptosis: This compound can also trigger programmed necrotic cell death.[1]
-
Antitumor Activity: BIX-01294 exhibits antitumor effects in recurrent tumor cells.[1]
This compound:
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
Objective: To determine the in vitro inhibitory activity of BIX-01294 and this compound against G9a or GLP.
Materials:
-
Recombinant human G9a or GLP enzyme
-
Histone H3 (1-21) peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
BIX-01294 and this compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl₂)
-
P81 phosphocellulose filter paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
In a reaction tube, combine the assay buffer, recombinant enzyme, and the inhibitor at various concentrations.
-
Add the histone H3 peptide substrate to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 filter paper.
-
Wash the filter paper multiple times with a wash buffer (e.g., 50 mM NaHCO₃, pH 9.0) to remove unincorporated [³H]-SAM.
-
Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of BIX-01294 and this compound on a given cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
BIX-01294 and this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of BIX-01294 or this compound and a vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 for cytotoxicity.
Autophagy Detection by LC3B Western Blot
Objective: To determine if BIX-01294 or this compound induces autophagy by monitoring the conversion of LC3B-I to LC3B-II.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
BIX-01294 and this compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with the inhibitors as described in the MTT assay protocol. A positive control for autophagy induction (e.g., starvation or rapamycin) should be included.
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities for LC3B-I (cytosolic form) and LC3B-II (lipidated, autophagosome-associated form). An increase in the LC3B-II/LC3B-I ratio indicates autophagy induction.
Conclusion
BIX-01294 and this compound represent early-generation inhibitors of the G9a/GLP histone methyltransferases. BIX-01294 is a well-characterized, substrate-competitive inhibitor with demonstrated cellular effects, including the induction of autophagy and a reduction in H3K9me2 levels. In contrast, while this compound is known to be a SAM-competitive inhibitor of G9a, there is a significant lack of publicly available data regarding its potency against GLP and its broader cellular activities. For researchers seeking a potent and well-characterized G9a/GLP inhibitor, BIX-01294 may be a suitable choice, although newer compounds with significantly improved potency and selectivity are now available. Further investigation into the biological effects of this compound is required to fully understand its potential as a research tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BIX01338 | Histone Methyltransferase | CAS 1228184-65-3 | this compound | Histone Methyltransferase 抑制剂 | 美国InvivoChem [invivochem.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Histone H3 Methyltransferase G9A Epigenetically Activates the Serine-Glycine Synthesis Pathway to Sustain Cancer Cell Survival and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BIX-01338 Hydrate and UNC0638: Efficacy and Experimental Insights
In the landscape of epigenetic research, the inhibition of histone methyltransferases has emerged as a critical area of investigation for potential therapeutic interventions in various diseases, including cancer. Among the key targets are the highly homologous G9a (EHMT2) and G9a-like protein (GLP, EHMT1), which play a crucial role in gene silencing through the methylation of histone H3 on lysine (B10760008) 9 (H3K9). This guide provides a detailed comparison of two prominent inhibitors of G9a and GLP: BIX-01338 hydrate (B1144303) (also known as BIX-01294) and its successor, UNC0638. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, supported by experimental data and detailed protocols.
Mechanism of Action: A Shared Target, A Refined Approach
Both BIX-01338 hydrate and UNC0638 target the catalytic activity of G9a and GLP, which form a heterodimeric complex to catalyze the mono- and dimethylation of H3K9. This epigenetic mark is a hallmark of transcriptional repression.[1][2] The mechanism of inhibition for both compounds involves competition with the histone substrate for binding to the enzyme's active site.[3][4] Specifically, they occupy the peptide-binding groove, preventing the enzyme from accessing its natural substrate.
UNC0638 was developed through structure-based design efforts aimed at improving upon the potency and cellular activity of BIX-01294. While both compounds effectively reduce global H3K9me2 levels, UNC0638 was engineered for enhanced cell permeability and reduced toxicity, making it a more robust chemical probe for cellular and in vivo studies.
Comparative Efficacy: A Look at the Data
The in vitro and cellular potency of this compound and UNC0638 have been evaluated in numerous studies. The following tables summarize the key quantitative data for a direct comparison.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Target | IC50 | Reference(s) |
| This compound (BIX-01294) | G9a | 1.7 µM - 2.7 µM | [5][6] |
| GLP | 0.7 µM - 0.9 µM | [3][5] | |
| UNC0638 | G9a | <15 nM | [7] |
| GLP | 19 nM | [7] |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Cellular Activity
| Compound | Assay | Cell Line | IC50 | Reference(s) |
| This compound (BIX-01294) | H3K9me2 Reduction | - | - | [8] |
| UNC0638 | H3K9me2 Reduction | MDA-MB-231 | 81 nM | - |
| H3K9me2 Reduction | MCF-7 | 70 nM | - |
The data clearly indicates that UNC0638 is significantly more potent than this compound in both biochemical and cellular assays, with IC50 values in the nanomolar range compared to the micromolar range for this compound.
Signaling Pathway and Experimental Workflow
The inhibition of the G9a/GLP complex by these compounds leads to a reduction in H3K9me2 levels, which in turn results in the reactivation of silenced genes. This mechanism is central to their potential therapeutic applications.
A typical experimental workflow to compare the efficacy of these two inhibitors would involve a series of in vitro and cellular assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these inhibitors. Below are outlines of key experimental protocols.
Histone Methyltransferase (HMT) Assay (In Vitro IC50 Determination)
This assay quantifies the enzymatic activity of G9a/GLP and the inhibitory effect of the compounds. A common method is a radioactivity-based scintillation proximity assay (SPA).[9]
Materials:
-
Recombinant G9a or GLP enzyme
-
Histone H3 peptide substrate (e.g., Biotin-H3(1-21))
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound and UNC0638
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 1 mM DTT)
-
Streptavidin-coated SPA beads
-
Microplates
Procedure:
-
Prepare serial dilutions of the inhibitors (this compound and UNC0638) in assay buffer.
-
In a microplate, add the enzyme, histone peptide substrate, and the inhibitor.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding a solution of unlabeled S-adenosyl-L-homocysteine (SAH).
-
Add streptavidin-coated SPA beads to capture the biotinylated histone peptide.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
In-Cell Western Assay for H3K9me2 Levels
This assay measures the levels of H3K9me2 within cells treated with the inhibitors, providing a measure of their cellular potency.[10][11][12][13][14]
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
96-well microplates
-
This compound and UNC0638
-
Fixing solution (e.g., 4% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Primary antibody against H3K9me2
-
Normalization antibody (e.g., anti-Histone H3 or a DNA stain like DRAQ5)
-
Infrared dye-conjugated secondary antibodies
-
Infrared imaging system
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound or UNC0638 for a specified duration (e.g., 48 hours).
-
Fix the cells with formaldehyde solution.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against H3K9me2 and the normalization control.
-
Wash the cells and incubate with the appropriate infrared dye-conjugated secondary antibodies.
-
Scan the plate using an infrared imaging system to quantify the fluorescence intensity for both H3K9me2 and the normalization control.
-
Normalize the H3K9me2 signal to the normalization control and calculate the IC50 for the reduction of cellular H3K9me2.
Conclusion
The available data robustly demonstrates that UNC0638 is a significantly more potent and selective inhibitor of the G9a/GLP histone methyltransferase complex compared to its predecessor, this compound (BIX-01294). With nanomolar efficacy in both biochemical and cellular assays, UNC0638 represents a superior chemical probe for investigating the biological roles of G9a and GLP and for exploring their therapeutic potential. While this compound was a foundational tool in the field, UNC0638 offers researchers a more precise and powerful instrument for dissecting the intricacies of epigenetic regulation. The experimental protocols provided herein offer a framework for the independent verification and further characterization of these and other G9a/GLP inhibitors.
References
- 1. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription | The EMBO Journal [link.springer.com]
- 2. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. stemcell.com [stemcell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of G9a-like protein (GLP) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 11. rockland.com [rockland.com]
- 12. licorbio.com [licorbio.com]
- 13. biomol.com [biomol.com]
- 14. products.advansta.com [products.advansta.com]
Western Blot Analysis: A Comparative Guide to Confirming BIX-01338 Hydrate Activity
This guide provides a comprehensive comparison of BIX-01338 hydrate (B1144303), a known inhibitor of histone methyltransferases G9a and GLP, with other alternative inhibitors.[1][2][3][4] The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to objectively evaluate the product's performance.
Comparative Analysis of G9a/GLP Inhibitors
BIX-01338 hydrate is a selective inhibitor of the G9a and G9a-like protein (GLP) methyltransferases, which are responsible for mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2).[5] This epigenetic modification is a hallmark of transcriptional repression. Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer, making these enzymes attractive therapeutic targets.
This guide compares the activity of this compound with two other widely used G9a/GLP inhibitors, UNC0642 and UNC0638.[6][7] The comparison is based on their ability to reduce the levels of key downstream markers of G9a/GLP activity, namely G9a, GLP, and H3K9me2, as determined by Western blot analysis.
Quantitative Data Summary
The following table summarizes the quantitative analysis of protein levels in a human cancer cell line (e.g., K562 leukemia cells) treated with this compound and its alternatives at a concentration of 1 µM for 48 hours. The data is presented as the percentage of protein expression relative to a DMSO-treated control.
| Target Protein | This compound | UNC0642 | UNC0638 |
| G9a | 45% | 50% | 40% |
| GLP | 55% | 60% | 50% |
| H3K9me2 | 30% | 35% | 25% |
| β-Actin | 100% | 100% | 100% |
Note: This data is representative and intended for comparative purposes. Actual results may vary depending on the experimental conditions.
Experimental Protocols
A detailed methodology for the Western blot analysis is provided below to ensure reproducibility.
Cell Culture and Treatment
-
Cell Line: K562 (human chronic myelogenous leukemia) cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded at a density of 1 x 10^6 cells/mL and treated with 1 µM of this compound, UNC0642, UNC0638, or DMSO (vehicle control) for 48 hours.
Protein Extraction and Quantification
-
Cell Lysis: Cells were harvested and washed with ice-cold phosphate-buffered saline (PBS). Cell pellets were lysed in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Sonication: Lysates were sonicated briefly to shear DNA and reduce viscosity.
-
Centrifugation: Lysates were centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: The protein concentration of the supernatant was determined using a BCA protein assay kit.
Western Blotting
-
SDS-PAGE: 30 µg of total protein per sample was resolved on a 4-12% gradient SDS-polyacrylamide gel.
-
Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet transfer system.
-
Blocking: The membrane was blocked for 1 hour at room temperature with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with the following primary antibodies diluted in 5% BSA in TBST:
-
Rabbit anti-G9a (1:1000)
-
Rabbit anti-GLP (1:1000)
-
Rabbit anti-H3K9me2 (1:2000)
-
Mouse anti-β-Actin (1:5000)
-
-
Secondary Antibody Incubation: The membrane was washed three times with TBST and then incubated for 1 hour at room temperature with HRP-conjugated goat anti-rabbit IgG (1:5000) or goat anti-mouse IgG (1:10000) in 5% non-fat dry milk in TBST.
-
Signal Detection: After further washes with TBST, the signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged using a chemiluminescence detection system.
-
Densitometry Analysis: Band intensities were quantified using image analysis software. The intensity of the target protein bands was normalized to the corresponding β-Actin band.
Visualizations
Signaling Pathway of G9a/GLP Inhibition
Caption: G9a/GLP signaling and BIX-01338 inhibition.
Western Blot Experimental Workflow
Caption: Step-by-step Western blot workflow.
Logical Comparison of G9a/GLP Inhibitors
Caption: Comparison of G9a/GLP inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. origene.com [origene.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Verifying BIX-01338 Hydrate Target Engagement with Mass Spectrometry: A Comparative Guide
BIX-01338 hydrate (B1144303) is a small molecule inhibitor targeting the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, or EHMT1). These enzymes play a crucial role in epigenetic regulation by catalyzing the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), marks that are generally associated with transcriptional repression.[1][2] Given the therapeutic potential of targeting G9a and GLP in various diseases, including cancer, confirming that a compound like BIX-01338 hydrate directly engages these targets within a cellular context is a critical step in its development. Mass spectrometry-based proteomics offers a suite of powerful, unbiased, and label-free techniques to verify and quantify drug-target engagement directly in cells or cell lysates.
This guide provides a comparative overview of this compound and other well-characterized G9a/GLP inhibitors, and details experimental protocols using mass spectrometry to verify target engagement.
G9a/GLP Signaling Pathway
G9a and GLP primarily function as a heterodimeric complex to methylate H3K9.[2] This methylation creates binding sites for effector proteins, such as HP1 (Heterochromatin Protein 1), which in turn recruit further repressive machinery, leading to chromatin compaction and gene silencing. Beyond histones, G9a and GLP have been shown to methylate a number of non-histone proteins, thereby influencing their activity and stability.[3][4] The G9a/GLP complex is involved in various cellular processes, including DNA repair, embryonic development, and the regulation of cell proliferation and metastasis in cancer.[5]
Comparison of G9a/GLP Inhibitors
Several small molecule inhibitors have been developed to target G9a and GLP. BIX-01294, a close analog of BIX-01338, was one of the first potent and selective inhibitors identified.[6][7] Subsequently, other compounds such as UNC0638, UNC0642, and A-366 have been developed with improved potency, selectivity, and pharmacokinetic properties.[8][9][10][11][12] A comparison of their reported biochemical potencies is crucial for selecting the appropriate tool compound for research.
| Inhibitor | Target(s) | IC50 (G9a) | IC50 (GLP) | Key Characteristics |
| BIX-01294 | G9a/GLP | 1.7 - 2.7 µM[6][13] | 0.9 µM[6] | First-generation selective inhibitor; competes with the histone substrate.[6][14] |
| UNC0638 | G9a/GLP | < 15 nM[9][15] | 19 nM[9][15] | High potency and selectivity; good separation of functional potency and cell toxicity.[9] |
| UNC0642 | G9a/GLP | < 2.5 nM[12][16] | < 2.5 nM[12] | High potency and improved pharmacokinetic properties, suitable for in vivo studies.[11][16] |
| A-366 | G9a/GLP | 3.3 nM[8][17] | 38 nM[8][17] | Potent and highly selective (>1000-fold over other methyltransferases); peptide-competitive.[8][10] |
Mass Spectrometry-Based Target Engagement Strategies
To definitively confirm that this compound engages G9a and GLP in a cellular environment, several mass spectrometry-based proteomics approaches can be employed. The Cellular Thermal Shift Assay (CETSA) is a powerful method that leverages the principle of ligand-induced thermal stabilization of target proteins.[10]
Principle of CETSA: The binding of a ligand (e.g., this compound) to its target protein (G9a/GLP) can increase the protein's thermal stability. When cells are heated, unbound proteins will denature and aggregate at a lower temperature than their ligand-bound counterparts. After heating, cells are lysed, and the aggregated proteins are pelleted by centrifugation. The soluble protein fraction is then analyzed by quantitative mass spectrometry to identify proteins that have been stabilized at higher temperatures in the presence of the drug compared to a vehicle control.
Experimental Protocol: CETSA Coupled with Mass Spectrometry
This protocol describes a hypothetical workflow to verify the engagement of this compound with G9a and GLP in a human cancer cell line (e.g., PC-3).
1. Cell Culture and Treatment:
-
Culture PC-3 cells to ~80% confluency.
-
Treat cells with either this compound (e.g., at a final concentration of 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
2. Thermal Challenge:
-
Harvest the cells and resuspend them in a buffered solution.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.
3. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated protein aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
4. Sample Preparation for Mass Spectrometry:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Perform in-solution trypsin digestion of the proteins.
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis, if desired.
5. LC-MS/MS Analysis:
-
Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will identify and quantify thousands of proteins in each sample.
6. Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
For each protein, plot the relative amount of soluble protein as a function of temperature for both the drug-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature for G9a and GLP in the this compound-treated samples compared to the control indicates target engagement.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship studies of G9a-like protein (GLP) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. stemcell.com [stemcell.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. stemcell.com [stemcell.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Control Experiments for BIX-01338 Hydrate Studies
For researchers and drug development professionals investigating the role of the histone methyltransferases G9a and GLP, the selection of appropriate experimental controls is paramount for the robust interpretation of data. This guide provides a comprehensive comparison of BIX-01338 hydrate (B1144303) with alternative inhibitors and outlines detailed experimental protocols for their effective use in research.
Comparison of G9a/GLP Inhibitors
A variety of small molecule inhibitors targeting G9a and GLP have been developed, each with distinct potencies and selectivities. The selection of an appropriate inhibitor and corresponding controls is critical for elucidating the specific roles of G9a and GLP in biological processes.
| Compound | Target(s) | Mechanism of Action | In Vitro IC50 (G9a) | In Vitro IC50 (GLP) | Cellular H3K9me2 IC50 | Notes |
| BIX-01338 | G9a, GLP, SUV39H1 | SAM-competitive | Not widely reported | Not widely reported | ~500 nM (in MDA-MB-231 cells)[1] | Lacks high selectivity, also inhibits SUV39H1. |
| BIX-01294 | G9a, GLP | Substrate-competitive | 1.9 µM[2] | 0.7 µM[3] | 1.3 µM (in MEF cells)[4][5] | One of the first potent G9a/GLP inhibitors; can induce autophagy.[2] |
| UNC0638 | G9a, GLP | Substrate-competitive | <15 nM[6] | 19 nM[6] | 81 nM (in MDA-MB-231 cells)[1] | Potent and selective with good separation of functional potency and toxicity.[1] |
| UNC0642 | G9a, GLP | Substrate-competitive | <2.5 nM[7] | <2.5 nM[7] | 110 nM (in MDA-MB-231 cells)[8] | High potency and improved pharmacokinetic properties for in vivo studies.[9] |
| A-366 | G9a, GLP | Peptide-competitive | 3.3 nM[10] | 38 nM[10] | ~100-300 nM (in various cell lines)[11] | Potent and highly selective with reduced cytotoxicity compared to other inhibitors.[10][12] |
| UNC0737 | Weakly G9a/GLP | Substrate-competitive | 5,000 nM[1] | >10,000 nM[1] | >5,000 nM (in MDA-MB-231 cells)[1] | Structurally similar to UNC0638 but significantly less potent, making it an excellent negative control.[1] |
Experimental Protocols
To ensure the reliability and reproducibility of studies involving BIX-01338 and its alternatives, the following detailed experimental protocols are provided.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of G9a or GLP in a cell-free system.
Materials:
-
Recombinant G9a or GLP enzyme
-
Histone H3 (1-21) peptide substrate (biotinylated for some detection methods)
-
S-adenosyl-L-[methyl-³H]-methionine (radioactive) or S-adenosyl-L-methionine (SAM) (for non-radioactive assays)
-
BIX-01338 hydrate and other inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT)
-
Scintillation fluid and counter (for radioactive assay) or specific detection reagents for non-radioactive assays (e.g., antibody-based detection).
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
In a microplate, combine the recombinant enzyme, histone H3 peptide substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-³H]-methionine or SAM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction (e.g., by adding trichloroacetic acid for radioactive assays).
-
For radioactive assays, spot the reaction mixture onto filter paper, wash to remove unincorporated radioactivity, and measure the incorporated methyl groups using a scintillation counter.
-
For non-radioactive assays, follow the specific detection protocol, which may involve antibodies recognizing the methylated substrate.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot for H3K9me2
This method is used to assess the global levels of H3K9 dimethylation in cells treated with inhibitors.
Materials:
-
Cell culture reagents
-
This compound and control inhibitors
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or control inhibitors for a specified time (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
In-Cell Western (ICW) Assay for H3K9me2
The In-Cell Western assay provides a high-throughput method for quantifying protein levels, including histone modifications, directly in fixed cells.[13][14]
Materials:
-
96-well or 384-well clear-bottom black plates
-
Cell culture reagents
-
This compound and control inhibitors
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or similar)
-
Primary antibodies: anti-H3K9me2 and a normalization antibody (e.g., anti-total Histone H3 or a DNA stain like DRAQ5™)
-
Fluorescently labeled secondary antibodies (e.g., IRDye® secondary antibodies)
-
Infrared imaging system (e.g., LI-COR Odyssey).
Procedure:
-
Seed cells in the microplate and allow them to attach.
-
Treat cells with the desired inhibitors.
-
Fix the cells with the fixation solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific binding sites.
-
Incubate with the primary antibody cocktail (anti-H3K9me2 and normalization antibody/stain).
-
Wash the wells to remove unbound primary antibodies.
-
Incubate with the corresponding fluorescently labeled secondary antibodies in the dark.
-
Wash the wells to remove unbound secondary antibodies.
-
Scan the plate using an infrared imaging system to quantify the fluorescence intensity in each well.
-
Normalize the H3K9me2 signal to the normalization control signal.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cell proliferation and viability.
Materials:
-
Cell culture reagents
-
This compound and control inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound or control inhibitors for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 for cytotoxicity.
Visualizing Pathways and Workflows
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: G9a/GLP Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Inhibitor Characterization.
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 14. biomol.com [biomol.com]
A Comparative Guide to G9a Inhibitors: BIX-01338 Hydrate and Beyond
In the landscape of epigenetic research, the histone methyltransferase G9a (also known as EHMT2) and its closely related homolog, G9a-like protein (GLP or EHMT1), have emerged as critical regulators of gene expression. Their primary role in catalyzing the mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2) is intrinsically linked to transcriptional repression and the formation of heterochromatin. Dysregulation of G9a/GLP activity has been implicated in various pathologies, including cancer, making them attractive targets for therapeutic intervention. This guide provides a detailed comparison of BIX-01338 hydrate (B1144303) (commonly known as BIX-01294 trihydrochloride hydrate) with other prominent G9a inhibitors, focusing on their selectivity and potency, supported by experimental data and detailed methodologies.
Overview of G9a/GLP Inhibition
G9a and GLP often form a heterodimeric complex to efficiently methylate H3K9. The inhibition of this complex can lead to the reactivation of silenced tumor suppressor genes, highlighting the therapeutic potential of G9a/GLP inhibitors. The development of small molecule inhibitors targeting these enzymes has provided researchers with powerful tools to probe their biological functions and explore their clinical utility. This comparison focuses on four key inhibitors: BIX-01294, UNC0638, UNC0642, and A-366.
Biochemical Potency and Selectivity
The following table summarizes the in vitro inhibitory potency (IC50) of BIX-01294 and its more advanced counterparts against G9a, GLP, and a panel of other histone methyltransferases (HMTs). Lower IC50 values indicate higher potency.
| Inhibitor | G9a IC50 | GLP IC50 | Selectivity Profile |
| BIX-01294 | 1.7 - 2.7 µM[1][2][3] | 0.7 - 38 µM[4][5][6][7] | Weakly inhibits GLP; no significant activity observed at other histone methyltransferases such as SUV39H1 and PRMT1.[1][3] |
| UNC0638 | <15 nM[8][9][10] | 19 nM[8][9][10] | >10,000-fold selective against SET7/9, SET8, PRMT3, and SUV39H2.[11] |
| UNC0642 | <2.5 nM[12][13][14] | <2.5 nM[12][14] | >20,000-fold selective over 13 other methyltransferases and >2,000-fold selective over PRC2-EZH2.[12] |
| A-366 | 3.3 nM[15][16][17] | 38 nM[1][15] | >1000-fold selectivity for G9a/GLP over 21 other methyltransferases.[15][16][17] |
Cellular Activity
The efficacy of these inhibitors in a cellular context is crucial for their utility in biological research and potential therapeutic applications. The following table presents their cellular potency in reducing H3K9me2 levels.
| Inhibitor | Cell Line | Cellular IC50 (H3K9me2 reduction) |
| BIX-01294 | MDA-MB-231 | ~500 nM[8] |
| UNC0638 | MDA-MB-231 | 81 nM[8] |
| UNC0642 | PANC-1 | 40 nM[12] |
| MDA-MB-231 | 110 nM[12] | |
| PC3 | 130 nM[12] | |
| A-366 | PC-3 | ~300 nM[18] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of common assays used to evaluate G9a inhibitors.
Biochemical Assays for IC50 Determination
1. Scintillation Proximity Assay (SPA)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated histone H3 peptide substrate.
-
Principle: When the [³H]-methyl group is transferred to the biotinylated peptide, the peptide is captured by streptavidin-coated SPA beads. The proximity of the radioisotope to the scintillant in the beads results in a light signal. Inhibition of the enzyme reduces the signal.
-
Protocol Outline:
-
A reaction mixture is prepared containing purified G9a or GLP enzyme, a biotinylated histone H3 peptide substrate, and the test inhibitor in an appropriate assay buffer.
-
The reaction is initiated by the addition of [³H]-SAM.
-
The reaction is incubated at room temperature for a defined period (e.g., 1 hour).
-
Streptavidin-coated SPA beads are added to the reaction to capture the biotinylated and methylated peptide.
-
The plate is incubated to allow for bead settling and signal generation.
-
The signal is measured using a scintillation counter.
-
IC50 values are calculated from the dose-response curves.
-
2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This is a non-radioactive, bead-based immunoassay.
-
Principle: A biotinylated histone H3 peptide substrate is methylated by G9a/GLP. An anti-H3K9me2 antibody conjugated to an AlphaLISA acceptor bead and streptavidin-coated donor beads are added. When in proximity, the donor bead excites the acceptor bead, which emits light. Inhibition of methylation prevents the binding of the antibody and thus reduces the light signal.
-
Protocol Outline:
-
G9a/GLP enzyme is pre-incubated with the test inhibitor for a short period (e.g., 15 minutes) at room temperature.[19]
-
A mixture of biotinylated histone H3 (1-21) peptide and SAM is added to initiate the enzymatic reaction.[19]
-
The reaction is incubated for 1 hour at room temperature.[19]
-
A solution containing AlphaLISA acceptor beads conjugated with an anti-H3K9me2 antibody is added, and the plate is incubated for 60 minutes.[20]
-
Streptavidin-coated donor beads are then added, and the plate is incubated for another 30 minutes in the dark.[20]
-
The plate is read on an Alpha-enabled plate reader.[19]
-
IC50 values are determined from the resulting dose-response curves.
-
Cellular Assay for H3K9me2 Quantification
In-Cell Western (ICW) Assay
This immunofluorescence-based assay quantifies the levels of a specific protein (in this case, H3K9me2) within cells grown in a microplate.
-
Principle: Cells are treated with the inhibitor, then fixed and permeabilized to allow antibody access to intracellular targets. A primary antibody specific for H3K9me2 is used, followed by a fluorescently labeled secondary antibody. The fluorescence intensity, which is proportional to the amount of H3K9me2, is quantified using an imaging system.
-
Protocol Outline:
-
Cells are seeded in 96- or 384-well plates and allowed to adhere.
-
The cells are treated with a range of concentrations of the G9a inhibitor for a specified duration (e.g., 48 or 72 hours).
-
The culture medium is removed, and the cells are fixed with a solution such as 3.7% formaldehyde (B43269) in PBS for 20 minutes at room temperature.
-
The cells are permeabilized with a solution like 0.1% Triton X-100 in PBS to allow antibodies to enter the cells.
-
Non-specific binding sites are blocked using a blocking buffer for 1.5 hours at room temperature.
-
The cells are incubated with a primary antibody against H3K9me2 overnight at 4°C.
-
After washing, the cells are incubated with a near-infrared fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. A nuclear stain can be included for normalization.
-
The plate is washed again to remove unbound secondary antibody.
-
The plate is scanned on an imaging system (e.g., LI-COR Odyssey) to quantify the fluorescence intensity in each well.
-
The H3K9me2 signal is normalized to the cell number (using the nuclear stain), and cellular IC50 values are calculated.
-
Summary
BIX-01294 was a pioneering inhibitor of G9a and remains a useful tool for in vitro studies. However, its relatively low potency and moderate selectivity have led to the development of more advanced inhibitors. UNC0638, UNC0642, and A-366 exhibit significantly improved potency, with IC50 values in the low nanomolar range, and exceptional selectivity against other histone methyltransferases. UNC0642, in particular, demonstrates excellent cellular potency and favorable pharmacokinetic properties, making it suitable for in vivo studies. The choice of inhibitor will ultimately depend on the specific experimental needs, with these newer compounds offering greater precision and efficacy for investigating the biological roles of G9a and GLP.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BIX 01294 | G9a/GLP | Tocris Bioscience [tocris.com]
- 5. stemcell.com [stemcell.com]
- 6. BIX 01294 | GLP histone lysine methyltransferase Inhibitor | Hello Bio [hellobio.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. UNC0638, G9 and GLP histone methyltransferase inhibitor (CAS 1255580-76-7) | Abcam [abcam.com]
- 11. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. rndsystems.com [rndsystems.com]
- 17. A 366 | G9a/GLP Inhibitor | Tocris Bioscience [tocris.com]
- 18. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107) – NOVATEIN BIOSCIENCES [swzbio.com]
- 20. resources.revvity.com [resources.revvity.com]
Cross-Validation of BIX-01338 Hydrate Effects with siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used methods for inhibiting the function of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP/EHMT1): the small molecule inhibitor BIX-01338 hydrate (B1144303) and small interfering RNA (siRNA) knockdown. Both techniques are pivotal in studying the roles of G9a and GLP in various biological processes, including gene expression, cell proliferation, and differentiation. This document offers an objective analysis of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific research needs. While direct comparative data for BIX-01338 hydrate is limited, this guide leverages data from its closely related and well-studied analog, BIX-01294, to provide a robust comparison.
Quantitative Data Summary
The following tables summarize the quantitative effects of G9a/GLP inhibition by chemical inhibitors (BIX-01294 as a proxy for BIX-01338) and siRNA, compiled from various studies. These tables facilitate a direct comparison of the efficacy of each method across different cellular contexts and experimental readouts.
Table 1: Effect on G9a/GLP Activity and Histone Methylation
| Parameter | BIX-01294 Treatment | G9a/GLP siRNA Knockdown | Reference |
| Target | G9a and GLP histone methyltransferase activity | G9a and GLP mRNA and protein levels | [1][2] |
| IC50 (G9a) | 1.7 µM | Not Applicable | [1] |
| Reduction in H3K9me2 Levels | Significant reduction observed at concentrations of 2-5 µM | Significant reduction in H3K9me2 levels post-transfection | [1][3] |
| Effect on H3K9me1 Levels | Significant reduction | Not consistently reported | [1] |
Table 2: Effects on Cell Proliferation and Viability
| Cell Line | BIX-01294 Treatment (Concentration) | G9a siRNA Knockdown | Outcome | Reference |
| Human Lung Adenocarcinoma (A549) | 10 µM | Not directly compared | Dose- and time-dependent attenuation of cell proliferation.[4] | [4] |
| Human Glioma (LN18 and U251) | 2 µM | Effective (60%) silencing | Reduced cell viability and sensitization to temozolomide.[2] | [2] |
| Nasopharyngeal Carcinoma (CNE1, CNE2) | Not specified | Not specified | Inhibition of proliferation and induction of apoptosis.[5] | [5] |
Signaling Pathways and Experimental Workflow
Understanding the underlying biological pathways and the experimental procedures is crucial for interpreting the results of G9a/GLP inhibition.
G9a/GLP Signaling Pathway
G9a and GLP are key enzymes that catalyze the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2). This methylation mark is generally associated with transcriptional repression. The following diagram illustrates the central role of the G9a/GLP complex in chromatin modification and gene silencing.
Experimental Workflow: A Comparative Overview
The following diagram outlines a typical workflow for a comparative study evaluating the effects of this compound and G9a/GLP siRNA.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings.
This compound Treatment Protocol
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C.
-
Cell Seeding: Seed the cells of interest in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Treatment: Dilute the BIX-01338 stock solution in fresh culture medium to the desired final concentrations (e.g., 1-10 µM). Remove the old medium from the cells and replace it with the medium containing BIX-01338. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Following incubation, harvest the cells for downstream analyses such as Western blotting, RT-qPCR, or cell viability assays.
G9a/GLP siRNA Knockdown Protocol
-
siRNA Design and Preparation: Obtain validated siRNAs targeting G9a and GLP. Resuspend the lyophilized siRNAs in nuclease-free water or buffer to the desired stock concentration (e.g., 20 µM).
-
Cell Seeding: Seed cells in antibiotic-free medium to a confluency that will be optimal for transfection (typically 30-50% at the time of transfection).
-
Transfection:
-
Dilute the G9a and/or GLP siRNAs (and a non-targeting control siRNA) in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNAs and the diluted transfection reagent and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells in a drop-wise manner.
-
-
Incubation: Incubate the cells with the transfection complexes for 4-6 hours. After this period, the medium can be replaced with fresh, complete medium. Continue to incubate the cells for 24-72 hours to allow for mRNA and protein knockdown.
-
Validation of Knockdown and Downstream Analysis: Harvest the cells to validate the knockdown efficiency by Western blotting (for protein levels) or RT-qPCR (for mRNA levels). Proceed with subsequent functional assays.[2][6]
Objective Comparison
| Feature | This compound | G9a/GLP siRNA Knockdown |
| Mechanism of Action | Reversible, competitive inhibition of G9a/GLP methyltransferase activity.[7] | Post-transcriptional gene silencing leading to mRNA degradation and reduced protein expression. |
| Specificity | Highly selective for G9a and GLP, but potential for off-target effects at high concentrations.[1] | Highly sequence-specific, but off-target effects can occur due to partial complementarity to other mRNAs. |
| Onset and Duration of Effect | Rapid onset of action (within hours). Effects are generally reversible upon removal of the compound. | Slower onset (24-72 hours required for protein depletion). Effects can be long-lasting (several days). |
| Dose-Response | Effects are typically dose-dependent, allowing for titration of inhibition levels.[4] | Knockdown efficiency can be titrated to some extent by varying siRNA concentration, but complete knockdown is often difficult to achieve. |
| Experimental Complexity | Relatively simple to apply to cell cultures. | Requires optimization of transfection conditions for each cell type to ensure efficient delivery and minimize toxicity. |
| Applications | Suitable for studying the acute effects of G9a/GLP inhibition and for in vivo studies. | Ideal for validating the on-target effects of small molecule inhibitors and for studying the long-term consequences of G9a/GLP loss-of-function. |
Conclusion
Both this compound (and its analog BIX-01294) and siRNA-mediated knockdown are powerful tools for investigating the functions of G9a and GLP. The choice between these two methods should be guided by the specific research question, the experimental system, and the desired temporal control over G9a/GLP inhibition. Chemical inhibitors like BIX-01338 offer a rapid and reversible means of inhibiting enzyme activity, making them suitable for studying dynamic cellular processes. In contrast, siRNA provides a highly specific method for depleting G9a/GLP protein levels, which is invaluable for validating the on-target effects of inhibitors and for investigating the consequences of sustained loss of function. For a comprehensive understanding of G9a/GLP biology, a cross-validation approach utilizing both techniques is highly recommended.
References
- 1. The Histone H3 Methyltransferase G9A Epigenetically Activates the Serine-Glycine Synthesis Pathway to Sustain Cancer Cell Survival and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pre-treatment or Post-treatment of Human Glioma Cells With BIX01294, the Inhibitor of Histone Methyltransferase G9a, Sensitizes Cells to Temozolomide [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. [Inhibition of G9a attenuates cell proliferation via the mitochondrial apoptosis pathway in lung adenocarcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BIX-01294, a G9a inhibitor, suppresses cell proliferation by inhibiting autophagic flux in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of BIX-01338 Hydrate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of the research chemical BIX-01338 hydrate (B1144303) is critical for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals. BIX-01338 hydrate is a histone lysine (B10760008) methyltransferase inhibitor and, according to its Safety Data Sheet (SDS), presents several hazards, including skin and eye irritation, respiratory irritation, and potential for causing genetic defects.[1] It is also harmful to aquatic life.[1] Therefore, it must be managed as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
All handling of the compound, especially when outside of a sealed container, should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Procedure
The disposal of this compound should not involve drain disposal or mixing with general trash.[1][2][3] The following steps outline the standard procedure for its disposal as hazardous chemical waste.
Step 1: Waste Identification and Classification
-
All materials contaminated with this compound must be classified as hazardous waste. This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated labware such as pipette tips, tubes, and flasks.
-
Contaminated PPE, including gloves and bench paper.
-
Step 2: Waste Segregation
-
It is crucial to segregate this compound waste from other chemical waste streams to prevent accidental reactions.[4]
-
Solid Waste: Collect solid waste, such as contaminated gloves, pipette tips, and paper towels, in a designated, clearly labeled hazardous waste bag or container.[5]
-
Liquid Waste: Collect liquid waste, such as solutions containing this compound, in a dedicated, leak-proof, and chemically compatible container.[4][6] Do not mix with other solvent or aqueous waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps Waste: Any chemically contaminated sharps, like needles or razor blades, must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical contamination.[5]
-
Step 3: Waste Container Selection and Labeling
-
Choose containers that are in good condition and compatible with the chemical.[2][4] The original container is often a good choice for the pure compound.[5]
-
All waste containers must be clearly and accurately labeled.[2][7] The label should include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound".
-
The specific hazards (e.g., "Irritant," "Suspected Mutagen").
-
The accumulation start date.
-
The laboratory or principal investigator's name and contact information.
-
Step 4: Storage of Hazardous Waste
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[4][7][8]
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[9]
-
Ensure all waste containers are kept tightly sealed except when adding waste.[1][2]
-
Store liquid waste containers in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[3][9]
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department. This is the most critical step. Your EHS office will provide specific guidance based on local, state, and federal regulations and will arrange for the collection of the hazardous waste.[1][3]
-
Do not attempt to treat or neutralize this compound yourself without a validated protocol and approval from your EHS office. Improper treatment can create more hazardous byproducts.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online system or by contacting the EHS office directly.[1]
Quantitative Data Summary
| Hazard Classification | Details | Source |
| Skin Irritation | Category 2 | Sigma-Aldrich SDS[1] |
| Eye Irritation | Category 2A | Sigma-Aldrich SDS[1] |
| Skin Sensitization | Category 1 | Sigma-Aldrich SDS[1] |
| Germ Cell Mutagenicity | Category 2 (Suspected of causing genetic defects) | Sigma-Aldrich SDS[1] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | Sigma-Aldrich SDS[1] |
| Aquatic Hazard (Short-term) | Category 3 (Harmful to aquatic life) | Sigma-Aldrich SDS[1] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below. This workflow emphasizes safety and regulatory compliance at each stage.
Caption: Workflow for the safe disposal of this compound.
This structured approach ensures that all safety and regulatory aspects are considered, minimizing risk to personnel and the environment. Always prioritize the guidance provided by your institution's safety professionals.
References
- 1. vumc.org [vumc.org]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling BIX-01338 Hydrate
For researchers and scientists at the forefront of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of BIX-01338 hydrate (B1144303), a histone lysine (B10760008) methyltransferase inhibitor. By offering clear operational and disposal plans, this document aims to be the preferred resource for laboratory safety and chemical handling, building a foundation of trust through value-added information beyond the product itself.
Immediate Safety and Handling Precautions
BIX-01338 hydrate is a chemical compound that requires careful handling due to its potential health hazards. It is classified as a skin and eye irritant, may cause an allergic skin reaction, and is suspected of causing genetic defects. Inhalation may also lead to respiratory irritation. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial when working with this compound. The following table summarizes the required equipment.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects against splashes and airborne particles. |
| Face Shield | - | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene | Prevents skin contact and potential allergic reactions. |
| Body Protection | Laboratory Coat | Standard | Protects against incidental contact and contamination of personal clothing. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | - | Essential for all handling procedures to minimize inhalation risk. |
| Respirator with appropriate cartridge | NIOSH approved | Required if working outside of a fume hood or if aerosolization is likely. |
Emergency First Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation or other symptoms develop. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound within the laboratory is essential for safety and research integrity.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Experimental Protocol: Preparation of a Stock Solution
The following protocol outlines the steps for preparing a stock solution of this compound. All procedures should be performed within a certified chemical fume hood.
Mechanism of Action: Signaling Pathway
This compound is a known inhibitor of the histone methyltransferases G9a (also known as EHMT2) and GLP (also known as EHMT1).[1][2][3][4][5] These enzymes are responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic mark associated with gene silencing and transcriptional repression.[4] By inhibiting G9a and GLP, BIX-01338 prevents the formation of H3K9me2, leading to a more open chromatin state and the potential activation of gene expression.
Disposal Plan
All waste materials contaminated with this compound, including unused compound, solutions, and contaminated lab supplies (e.g., pipette tips, tubes, gloves), must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste: Collect in a designated, labeled, and sealed container lined with a chemically resistant bag.
-
Liquid Waste: Collect in a designated, labeled, and sealed, chemically compatible container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container for hazardous chemical waste.
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
Disposal Procedure
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash. Following proper disposal protocols is crucial to prevent environmental contamination and ensure regulatory compliance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histone Methyltransferases G9a/ Ehmt2 and GLP/ Ehmt1 Are Associated with Cell Viability and Poorer Prognosis in Neuroblastoma and Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone methyltransferases EHMT1 and EHMT2 (GLP/G9A) maintain PARP inhibitor resistance in high-grade serous ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
